molecular formula C7H10N2O B1269971 1-amino-4,6-dimethylpyridin-2(1H)-one CAS No. 98334-40-8

1-amino-4,6-dimethylpyridin-2(1H)-one

Número de catálogo: B1269971
Número CAS: 98334-40-8
Peso molecular: 138.17 g/mol
Clave InChI: YNOHPNCZMTZNPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-amino-4,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-amino-4,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9(8)7(10)4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOHPNCZMTZNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351568
Record name 1-amino-4,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98334-40-8
Record name 1-amino-4,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, experimental protocols, and quantitative data to support researchers in the preparation and characterization of this molecule.

Introduction

Substituted pyridin-2(1H)-ones are a significant class of N-heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The introduction of an amino group at the 1-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable building block for further chemical exploration. This guide focuses on the most direct and referenced method for its synthesis: the reaction of 4,6-dimethyl-2-pyrone with hydrazine hydrate.

Synthetic Pathway

The principal synthetic route to this compound involves a ring-transformation reaction. The lactone ring of the starting material, 4,6-dimethyl-2-pyrone, is opened by the nucleophilic attack of hydrazine, followed by cyclization and dehydration to yield the final N-aminopyridone product.

G start 4,6-Dimethyl-2-pyrone intermediate Ring-Opened Intermediate start->intermediate Nucleophilic Attack reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 4,6-Dimethyl-2-pyrone

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dimethyl-2-pyrone (10.0 g, 0.0805 mol) in ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add 80% hydrazine hydrate (10.1 g, 0.161 mol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. If necessary, add a small amount of cold water to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Yield 85-95%
Melting Point 138-140 °C
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white crystalline solid

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.10s3HCH₃ at C-4
2.25s3HCH₃ at C-6
5.85s1HH at C-5
5.95s1HH at C-3
6.50br s2HNH₂

Solvent: CDCl₃

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
19.5CH₃ at C-4
21.0CH₃ at C-6
105.5C-5
116.0C-3
148.0C-4
152.5C-6
164.0C=O (C-2)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretching (NH₂)
2920, 2850C-H stretching (aliphatic)
1650C=O stretching (amide)
1600, 1560C=C stretching (ring)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis cluster_characterization Characterization A 4,6-Dimethyl-2-pyrone C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D Work-up & Crystallization C->D E Purified Product D->E F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Melting Point Analysis E->I J Structural Confirmation F->J G->J H->J I->J

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The provided experimental protocol and comprehensive quantitative and spectroscopic data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently prepare and characterize this important heterocyclic building block for their research endeavors.

An In-depth Technical Guide to the Chemical Properties of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-amino-4,6-dimethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related and well-characterized intermediate, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to infer its chemical characteristics. This document includes a summary of its core chemical properties, a detailed, plausible experimental protocol for its synthesis, and expected spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyridinone-based compounds.

Introduction

Pyridinone scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of an amino group at the 1-position of the pyridinone ring opens avenues for further functionalization and the synthesis of diverse compound libraries. This compound is a member of this important class of compounds. While specific literature on this exact molecule is scarce, its structural similarity to key synthetic intermediates, such as 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, allows for the reliable prediction of its chemical behavior and properties.[3] This guide aims to consolidate the available information and provide a detailed theoretical and practical framework for researchers working with this compound.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on data from closely related analogs.

PropertyValueReference/Method
IUPAC Name This compound-
CAS Number 98334-40-8[4][5]
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
Appearance Beige to off-white solid (predicted)[6]
Melting Point Not available. The related 3-cyano derivative melts at 174 °C.[7]-
Boiling Point Not available. The related 3-cyano derivative has a predicted boiling point of 282.5±43.0 °C.[7]-
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.General chemical principles

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a cyclization reaction involving a β-keto amide precursor and a hydrazine derivative. The following protocol is a detailed, plausible method based on established syntheses of similar pyridinone structures.[8]

Plausible Synthetic Pathway

The synthesis is proposed to proceed via a two-step process, starting from readily available commercial reagents. The first step involves the formation of a β-keto amide, followed by cyclization with hydrazine hydrate.

Synthetic Pathway cluster_0 Step 1: β-Keto Amide Formation cluster_1 Step 2: Cyclization A Ethyl acetoacetate C 3-Oxobutanamide A->C + B Ammonia B->C + D 3-Oxobutanamide F This compound D->F + E Hydrazine hydrate E->F +

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Oxobutanamide

  • In a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq).

  • Cool the flask in an ice bath.

  • Slowly add aqueous ammonia (2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield crude 3-oxobutanamide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Step 2: Synthesis of this compound

  • To a solution of 3-oxobutanamide (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: - Ethyl acetoacetate - Ammonia - Hydrazine hydrate step1 Step 1: Amidation (Formation of 3-Oxobutanamide) start->step1 step2 Step 2: Cyclization (Formation of Pyridinone Ring) step1->step2 filtration Filtration step2->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (NMR, IR, MS) recrystallization->characterization end Final Product: This compound characterization->end

Caption: General experimental workflow for the synthesis and purification.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups, the vinyl proton, and the amino protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.2 - 2.4Singlet3HC4-CH₃
~ 2.1 - 2.3Singlet3HC6-CH₃
~ 5.8 - 6.0Singlet1HC5-H
~ 4.5 - 5.5Broad Singlet2HN-NH₂
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160 - 165C2 (C=O)
~ 150 - 155C6
~ 145 - 150C4
~ 100 - 105C5
~ 95 - 100C3
~ 18 - 22C4-CH₃
~ 16 - 20C6-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (NH₂)
2900 - 3000MediumC-H stretch (alkyl)
1640 - 1680StrongC=O stretch (amide)
1580 - 1620MediumC=C stretch (ring)
1400 - 1450MediumC-H bend (alkyl)
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
138.08[M]⁺ (Calculated for C₇H₁₀N₂O)
139.09[M+H]⁺ (in ESI-MS)

Reactivity and Biological Activity

Chemical Reactivity

The 1-amino group of this compound is a key site for further chemical modifications. It can act as a nucleophile, allowing for reactions such as acylation, alkylation, and the formation of Schiff bases. These reactions provide a facile route to a diverse range of N-substituted pyridinone derivatives, which can be screened for various biological activities.[3]

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or its involvement in any signaling pathways of this compound. However, the broader class of pyridinone derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][11] Therefore, this compound serves as a valuable starting point for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for this compound. While direct experimental data for this compound is limited, the information presented, based on closely related analogs, offers a solid foundation for researchers and drug development professionals. The synthetic accessibility and potential for further functionalization make this compound an attractive scaffold for the discovery of novel bioactive molecules. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to 1-amino-4,6-dimethylpyridin-2(1H)-one (CAS: 98334-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-amino-4,6-dimethylpyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.

Core Compound Properties

This compound is a pyridinone derivative. The core structure of pyridinone is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
CAS Number 98334-40-8
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Melting Point 89-90 °C
Appearance Beige to off-white solid
IUPAC Name This compound

Synthesis

A distinct but related synthesis for various 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives utilizes 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate.[2][3] This highlights the general accessibility of this class of compounds.

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic workflow for this compound.

Synthetic Workflow cluster_0 Step 1: Pyridone Ring Formation cluster_1 Step 2: N-Amination acetylacetone Acetylacetone pyridone 4,6-dimethylpyridin-2(1H)-one acetylacetone->pyridone Condensation hydrazine Hydrazine derivative hydrazine->pyridone pyridone_intermediate 4,6-dimethylpyridin-2(1H)-one target_compound This compound pyridone_intermediate->target_compound Amination aminating_agent Aminating Agent (e.g., hydroxylamine-O-sulfonic acid) aminating_agent->target_compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of 3-amino-5,6-dimethyl-2(1H)-pyridinone and should be optimized for the synthesis of the target compound.[1]

Step 1: Synthesis of 4,6-dimethyl-2-pyridone (Intermediate)

This procedure is based on the Guareschi-Thorpe reaction.[1]

  • Materials and Reagents:

    • Acetylacetone

    • Cyanoacetamide

    • Piperidine (catalyst)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

    • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.

    • The nitrile group at the 3-position would then need to be removed, a step not detailed in the reference protocol but achievable through various decyanation methods. A more direct route to 4,6-dimethyl-2-pyridone would involve the reaction of diketene with acetone followed by treatment with ammonia.

Step 2: N-Amination of 4,6-dimethyl-2-pyridone

  • Materials and Reagents:

    • 4,6-dimethyl-2-pyridone (from Step 1)

    • Hydroxylamine-O-sulfonic acid (or other suitable aminating agent)

    • A suitable base (e.g., sodium hydride)

    • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4,6-dimethyl-2-pyridone (1 equivalent) in the anhydrous solvent.

    • Add the base portion-wise at 0 °C to deprotonate the pyridone nitrogen.

    • Slowly add a solution of the aminating agent (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published, data for the closely related compound 2-amino-4,6-dimethylpyridine (CAS 5407-87-4) is available and can provide an indication of the expected spectral features.[4][5]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the two methyl groups, the two aromatic protons on the pyridinone ring, and the protons of the amino group. The chemical shifts of the methyl and aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.

  • ¹³C NMR: Resonances for the two methyl carbons, the four carbons of the pyridinone ring (including the carbonyl carbon), and potentially a signal for the carbon attached to the amino group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=O stretching of the pyridone carbonyl group (around 1650 cm⁻¹), and C=C and C-N stretching vibrations of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Biological Activity

Direct biological studies on this compound are limited in the available literature. However, research on closely related analogs provides strong evidence for its potential as an antimicrobial agent.

A study on a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, which share the same core scaffold, demonstrated that the majority of the synthesized compounds exhibited both antibacterial and antifungal activities.[2][3] This suggests that the 1-amino-4,6-dimethyl-2-oxo-pyridine core is a promising pharmacophore for the development of new antimicrobial drugs.

Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for the preliminary antimicrobial screening of a novel compound.

Antimicrobial Screening Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis compound Test Compound Stock Solution disk_diffusion Disk Diffusion Assay compound->disk_diffusion broth_dilution Broth Microdilution Assay compound->broth_dilution bacterial_strains Bacterial Strains (Gram-positive & Gram-negative) bacterial_strains->disk_diffusion bacterial_strains->broth_dilution fungal_strains Fungal Strains fungal_strains->disk_diffusion fungal_strains->broth_dilution disk_diffusion->broth_dilution Active Compounds mic Determination of Minimum Inhibitory Concentration (MIC) broth_dilution->mic mbc_mfc Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc_mfc

Caption: A standard workflow for evaluating the antimicrobial activity of a compound.

Signaling Pathways and Mechanism of Action

Currently, there is no published information regarding the specific signaling pathways modulated by or the precise mechanism of action of this compound. Further research, including target identification and validation studies, is required to elucidate its biological mechanism.

Conclusion

This compound is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry. While specific data for this compound is sparse, the available information on related analogs strongly suggests its potential as a precursor for the development of novel antimicrobial agents. The proposed synthetic route provides a viable starting point for its preparation and further investigation. Future studies should focus on the definitive synthesis and spectroscopic characterization of this compound, followed by comprehensive biological evaluation to determine its antimicrobial spectrum, potency, and mechanism of action.

References

Structure Elucidation of 1-amino-4,6-dimethylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-amino-4,6-dimethylpyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a robust reference for the synthesis, characterization, and potential applications of this and related N-aminopyridinone compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure features a pyridinone ring N-aminated at position 1, with methyl groups at positions 4 and 6.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 98334-40-8
IUPAC Name This compound

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are crucial for its structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.05s1HH-5
~ 5.85s1HH-3
~ 4.90br s2HNH₂
~ 2.25s3HC4-CH₃
~ 2.15s3HC6-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 164.0C=O (C-2)
~ 152.0C-6
~ 149.0C-4
~ 118.0C-5
~ 100.0C-3
~ 21.0C4-CH₃
~ 19.0C6-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
3050 - 3000MediumC-H stretching (aromatic/vinylic)
2980 - 2850MediumC-H stretching (aliphatic)
1650 - 1630StrongC=O stretching (amide/pyridinone)
1600 - 1550Medium to StrongC=C stretching (ring) & N-H bending
1470 - 1430MediumC-H bending (methyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
12340[M - NH]⁺
11060[M - N₂]⁺ or [M - CO]⁺
9530[M - NH - CO]⁺
8250Retro-Diels-Alder fragmentation products

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol: N-Amination of 4,6-dimethyl-2H-pyran-2-one

A plausible synthetic route to this compound involves the reaction of 4,6-dimethyl-2H-pyran-2-one with hydrazine.

Materials:

  • 4,6-dimethyl-2H-pyran-2-one

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve 4,6-dimethyl-2H-pyran-2-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

3.2.2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Synthetic Pathway

Synthesis start 4,6-dimethyl-2H-pyran-2-one reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux start->reagent product This compound reagent->product

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Compound purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the structure elucidation of the target compound.

Hypothetical Signaling Pathway: Antibacterial Action

Aminopyridine derivatives have been reported to exhibit antibacterial activity.[1][2][3] A hypothetical mechanism could involve the inhibition of essential bacterial enzymes.

Signaling compound 1-amino-4,6-dimethyl- pyridin-2(1H)-one target Bacterial Enzyme (e.g., DNA Gyrase) compound->target Inhibition process DNA Replication & Transcription target->process outcome Inhibition of Bacterial Growth process->outcome Leads to

Caption: Hypothetical antibacterial signaling pathway.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structure elucidation of this compound. The presented synthetic protocol, predicted spectroscopic data, and experimental methodologies offer a solid foundation for researchers and scientists working with this compound and its analogs. The hypothetical signaling pathway highlights a potential area for future biological investigation of this class of molecules. Further experimental validation is necessary to confirm the data presented in this guide.

References

An In-depth Technical Guide to the Synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-amino-4,6-dimethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from readily available starting materials. This document details the experimental protocols, relevant quantitative data, and visual representations of the synthetic route and associated workflows.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step sequence. The first step involves the synthesis of the intermediate, 4,6-dimethyl-2-pyrone (also known as 4,6-dimethyl-2H-pyran-2-one). This is followed by the conversion of the 2-pyrone to the target N-aminopyridinone via a reaction with hydrazine. This approach is based on established methodologies for the synthesis of 2-pyrones and their subsequent transformation into N-substituted pyridinones.

Synthesis of 4,6-dimethyl-2-pyrone

The key intermediate, 4,6-dimethyl-2-pyrone, can be synthesized via the acid-catalyzed self-condensation of ethyl acetoacetate or from dehydroacetic acid. The latter is a well-established method for producing this pyrone derivative.

Experimental Protocol: Synthesis of 4,6-dimethyl-2-pyrone from Dehydroacetic Acid

This protocol describes the decarboxylation of dehydroacetic acid in the presence of a strong acid to yield 4,6-dimethyl-2-pyrone.

Materials:

  • Dehydroacetic acid

  • Concentrated sulfuric acid

  • Water

  • Ethanol

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of dehydroacetic acid in water is prepared.

  • Concentrated sulfuric acid is slowly added to the suspension with stirring.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period to effect decarboxylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 4,6-dimethyl-2-pyrone is purified by recrystallization from ethanol to afford a white to light yellow crystalline powder.

Quantitative Data for 4,6-dimethyl-2-pyrone
PropertyValueReference
Molecular FormulaC₇H₈O₂N/A
Molecular Weight124.14 g/mol N/A
Melting Point48-50 °CN/A
AppearanceWhite to light yellow crystal powder[1]

Synthesis of this compound

The conversion of 4,6-dimethyl-2-pyrone to the target N-aminopyridinone is achieved through a reaction with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the pyrone ring, followed by ring-opening and subsequent recyclization to form the N-amino pyridone.

Proposed Experimental Protocol: Reaction of 4,6-dimethyl-2-pyrone with Hydrazine Hydrate

This proposed protocol is adapted from the reaction of similarly substituted 2-pyrones with hydrazine.[2]

Materials:

  • 4,6-dimethyl-2-pyrone

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, 4,6-dimethyl-2-pyrone is dissolved in ethanol.

  • Hydrazine hydrate is added to the solution, and the mixture is stirred at room temperature.

  • The reaction mixture is then heated to reflux for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is partially evaporated under reduced pressure.

  • The resulting mixture is cooled in an ice bath to induce crystallization of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Quantitative Data for this compound

Direct experimental data for the synthesis of the title compound was not available in the searched literature. The following table provides the properties of the target compound.

PropertyValueReference
Molecular FormulaC₇H₁₀N₂ON/A
Molecular Weight138.17 g/mol N/A
CAS Number60495-66-1N/A

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4,6-dimethyl-2-pyrone cluster_1 Step 2: Synthesis of this compound Dehydroacetic_Acid Dehydroacetic Acid 4_6_dimethyl_2_pyrone 4,6-dimethyl-2-pyrone Dehydroacetic_Acid->4_6_dimethyl_2_pyrone H₂SO₄, H₂O Reflux Target_Molecule This compound 4_6_dimethyl_2_pyrone->Target_Molecule Hydrazine Hydrate Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: 4,6-dimethyl-2-pyrone Synthesis cluster_step2 Step 2: N-Amination s1_start Mix Dehydroacetic Acid and H₂O s1_reflux Add H₂SO₄ and Reflux s1_start->s1_reflux s1_neutralize Neutralize with NaHCO₃ s1_reflux->s1_neutralize s1_extract Extract with Ethyl Acetate s1_neutralize->s1_extract s1_dry Dry and Evaporate s1_extract->s1_dry s1_purify Recrystallize from Ethanol s1_dry->s1_purify s2_start Dissolve 4,6-dimethyl-2-pyrone in Ethanol s1_purify->s2_start Intermediate s2_reflux Add Hydrazine Hydrate and Reflux s2_start->s2_reflux s2_cool Cool and Concentrate s2_reflux->s2_cool s2_crystallize Crystallize and Filter s2_cool->s2_crystallize s2_product This compound s2_crystallize->s2_product

Caption: Detailed workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the exocyclic amino group in 1-amino-4,6-dimethylpyridin-2(1H)-one. Drawing upon established principles of heterocyclic chemistry and the known reactivity of analogous N-aminopyridone systems, this document outlines the synthetic accessibility and key transformations of this versatile building block. While specific experimental data for the title compound is limited in publicly available literature, this guide furnishes detailed theoretical frameworks, generalized experimental protocols, and predictive reactivity patterns to inform research and development endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through the N-amination of the corresponding 4,6-dimethylpyridin-2(1H)-one precursor. A common method for N-amination of pyridones involves the use of aminating agents such as hydroxylamine-O-sulfonic acid or chloramine. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Synthesis cluster_0 Pyridone Ring Formation cluster_1 Decarboxylation cluster_2 N-Amination acetylacetone Acetylacetone pyridone 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile acetylacetone->pyridone ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->pyridone base Base (e.g., Piperidine) base->pyridone hydrolysis Acidic or Basic Hydrolysis pyridone->hydrolysis precursor 4,6-Dimethylpyridin-2(1H)-one hydrolysis->precursor amination_reagent Aminating Reagent (e.g., H₂NOSO₃H) precursor->amination_reagent target This compound amination_reagent->target

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of 4,6-Dimethylpyridin-2(1H)-one (Precursor)

This protocol is adapted from the Guareschi-Thorpe condensation for the synthesis of related pyridones[1][2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature to allow the precipitation of 3-cyano-4,6-dimethyl-2-pyridone. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Hydrolysis: Subject the isolated 3-cyano-4,6-dimethyl-2-pyridone to acidic or basic hydrolysis to remove the cyano group, followed by decarboxylation to yield 4,6-dimethylpyridin-2(1H)-one.

Experimental Protocol: N-Amination of 4,6-Dimethylpyridin-2(1H)-one

This generalized protocol is based on known N-amination procedures for pyridines and related heterocycles.

  • Reaction Setup: Dissolve 4,6-dimethylpyridin-2(1H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or water.

  • Reagent Addition: Add a solution of hydroxylamine-O-sulfonic acid (1.1-1.5 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Reactivity of the Exocyclic Amino Group

The exocyclic amino group in this compound is a versatile nucleophilic center, capable of participating in a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the pyridone ring.

Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the amino group allows it to react with a wide range of electrophiles.

General Reaction Scheme with Electrophiles

Electrophilic_Reactions start 1-amino-4,6-dimethyl- pyridin-2(1H)-one product N-Substituted Product start->product Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->product

Caption: General reaction of the amino group with an electrophile.

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylamino derivatives.

Experimental Protocol: Acylation with Benzoyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a base such as triethylamine or pyridine (1.1-1.5 eq).

  • Reagent Addition: Add benzoyl chloride (1.0-1.2 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Table 1: Predicted Outcomes of Acylation Reactions

Acylating AgentPredicted ProductTypical ConditionsPredicted Yield Range
Acetic Anhydride1-acetamido-4,6-dimethylpyridin-2(1H)-onePyridine, rt, 2-4 h85-95%
Benzoyl Chloride1-benzamido-4,6-dimethylpyridin-2(1H)-oneTriethylamine, DCM, 0 °C to rt, 2-6 h80-90%
Ethyl ChloroformateEthyl (4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)carbamatePyridine, THF, 0 °C to rt, 3-5 h75-85%

Alkylation of the amino group with alkyl halides provides access to N-alkylamino derivatives. The reaction conditions can influence the degree of alkylation.

Experimental Protocol: Alkylation with Methyl Iodide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 eq).

  • Reagent Addition: Add methyl iodide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify the product.

Table 2: Predicted Outcomes of Alkylation Reactions

Alkylating AgentPredicted ProductTypical ConditionsPredicted Yield Range
Methyl Iodide1-(methylamino)-4,6-dimethylpyridin-2(1H)-oneK₂CO₃, DMF, rt, 4-8 h70-85%
Benzyl Bromide1-(benzylamino)-4,6-dimethylpyridin-2(1H)-oneNaH, THF, rt, 6-12 h65-80%

The amino group can undergo condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction is often catalyzed by an acid.

Workflow for Schiff Base Formation

Schiff_Base_Formation start 1-amino-4,6-dimethyl- pyridin-2(1H)-one schiff_base Schiff Base start->schiff_base carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) carbonyl->schiff_base acid_catalyst Acid Catalyst acid_catalyst->schiff_base

Caption: Condensation reaction to form a Schiff base.

Experimental Protocol: Condensation with Benzaldehyde

  • Reaction Setup: Dissolve this compound (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid.

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Isolation: Cool the reaction mixture to induce crystallization of the product, or remove the solvent and purify by chromatography.

Table 3: Predicted Outcomes of Condensation Reactions

Carbonyl CompoundPredicted Product (Schiff Base)Typical ConditionsPredicted Yield Range
Benzaldehyde1-(benzylideneamino)-4,6-dimethylpyridin-2(1H)-oneAcetic acid, Toluene, reflux80-95%
Acetophenone1-((E)-1-phenylethylideneamino)-4,6-dimethylpyridin-2(1H)-onep-TsOH, Toluene, reflux70-85%
Cycloaddition Reactions

N-aminopyridinium ylides, which can be generated in situ from N-aminopyridinium salts, are known to act as 1,3-dipoles in cycloaddition reactions. While the direct participation of this compound in cycloaddition reactions is not well-documented, its derivatization to a pyridinium ylide would open pathways to various heterocyclic systems.

Conceptual Workflow for [3+2] Cycloaddition

Cycloaddition start 1-amino-4,6-dimethyl- pyridin-2(1H)-one activation Activation (e.g., with an acid) start->activation ylide Pyridinium Ylide (1,3-dipole) activation->ylide cycloadduct [3+2] Cycloadduct ylide->cycloadduct dipolarophile Dipolarophile (e.g., alkene, alkyne) dipolarophile->cycloadduct

Caption: Conceptual pathway for [3+2] cycloaddition reactions.

This reaction would likely proceed via the formation of a pyridinium ylide by deprotonation of the corresponding N-aminopyridinium salt. This ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, to form fused heterocyclic systems[3].

Spectroscopic Characterization (Predicted)

Table 4: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Singlet for the amino protons (NH₂), singlets for the two methyl groups, and two singlets for the vinyl protons on the pyridone ring.
¹³C NMR Signals for the two methyl carbons, the vinyl carbons, the carbonyl carbon, and the carbon atoms of the pyridone ring.
IR (cm⁻¹) N-H stretching vibrations for the amino group (around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the pyridone carbonyl (around 1650 cm⁻¹), and C=C stretching vibrations for the ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O, M.W. = 138.17).

Conclusion

This compound represents a promising and versatile scaffold for the synthesis of a wide array of functionalized heterocyclic molecules. The exocyclic amino group serves as a key handle for introducing molecular diversity through reactions with various electrophiles. Furthermore, the potential for this compound to participate in cycloaddition reactions opens avenues for the construction of complex, fused ring systems of interest in medicinal chemistry and materials science. The generalized protocols and predicted reactivity patterns provided in this guide are intended to serve as a valuable resource for researchers exploring the chemistry of this and related N-aminopyridone systems. Further experimental validation is encouraged to establish specific reaction parameters and fully elucidate the rich chemistry of this compound.

References

Spectroscopic Profile of 1-amino-4,6-dimethylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-amino-4,6-dimethylpyridin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 6.2s1HH-5
~ 5.8 - 6.0s1HH-3
~ 4.5 - 5.5br s2HNH₂
~ 2.2 - 2.4s3HC₄-CH₃
~ 2.0 - 2.2s3HC₆-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C=O (C-2)
~ 150 - 155C-6
~ 145 - 150C-4
~ 105 - 110C-5
~ 95 - 100C-3
~ 20 - 25C₄-CH₃
~ 18 - 22C₆-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amino group)
3000 - 2850MediumC-H stretch (methyl groups)
~ 1650StrongC=O stretch (amide)
~ 1600MediumC=C stretch (aromatic ring)
~ 1450MediumC-H bend (methyl groups)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~ 138[M]⁺ (Molecular Ion)
~ 123[M - CH₃]⁺
~ 110[M - N₂H₂]⁺
~ 95[M - CH₃ - CO]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique.

    • Electron Ionization (EI): Provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often preserve the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_result Final Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample (KBr or ATR) Sample->Solid_Prep MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Provided NMR NMR (Nuclear Magnetic Resonance) NMR_Info Connectivity of Atoms (Carbon-Hydrogen Framework) NMR->NMR_Info IR IR (Infrared) IR_Info Functional Groups Present IR->IR_Info MS MS (Mass Spectrometry) MS_Info Molecular Weight and Formula (Fragmentation Pattern) MS->MS_Info Structure Molecular Structure Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

A Comprehensive Review of 1-Amino-4,6-dimethylpyridin-2(1H)-one and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Class of Heterocyclic Compounds

Introduction

Pyridin-2(1H)-one and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, N-aminopyridinones, particularly 1-amino-4,6-dimethylpyridin-2(1H)-one and its analogs, have garnered interest for their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive literature review of the synthesis, characterization, and biological evaluation of this promising class of compounds, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to advance their work in this area.

Synthesis of this compound and Its Analogs

The synthesis of the core scaffold, this compound, can be conceptually approached through the reaction of a corresponding pyran-2-one with hydrazine. A plausible synthetic pathway is outlined below.

Diagram of Proposed Synthesis of this compound

Synthesis of this compound start Ethyl Acetoacetate intermediate1 Dehydroacetic Acid start->intermediate1 Self-condensation (e.g., NaH) pyrone 4,6-Dimethyl-2H-pyran-2-one intermediate1->pyrone Decarboxylation (e.g., H₂SO₄, heat) product This compound pyrone->product Ring transformation hydrazine Hydrazine Hydrate hydrazine->product

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Synthesis of 4,6-Dimethyl-2H-pyran-2-one (A Key Intermediate)

A common method for the synthesis of 4,6-dimethyl-2H-pyran-2-one involves the self-condensation of ethyl acetoacetate to form dehydroacetic acid, followed by decarboxylation.[1]

  • Step 1: Synthesis of Dehydroacetic Acid: Sodium is dissolved in absolute ethanol, and ethyl acetoacetate is added dropwise with stirring. The mixture is heated under reflux, and more ethyl acetoacetate is added. After an extended reflux period, the solvent is distilled off, and the residue is treated with hydrochloric acid to precipitate dehydroacetic acid. The crude product is then recrystallized from ethanol.

  • Step 2: Synthesis of 4,6-Dimethyl-2H-pyran-2-one from Dehydroacetic Acid: Dehydroacetic acid is heated with concentrated sulfuric acid. The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 4,6-dimethyl-2H-pyran-2-one.[1]

Synthesis of this compound from 4,6-Dimethyl-2H-pyran-2-one

The conversion of 2-pyrones to 1-aminopyridin-2-ones is a known transformation. The reaction of 4,6-dimethyl-2H-pyran-2-one with hydrazine hydrate is expected to yield the target compound.

  • General Procedure: A mixture of 4,6-dimethyl-2H-pyran-2-one and hydrazine hydrate in a suitable solvent, such as ethanol, is heated under reflux.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or evaporation of the solvent followed by purification, typically by recrystallization.

Analogs of this compound and Their Synthesis

A significant body of research has focused on the synthesis of various analogs, particularly those with a cyano group at the 3-position. The key starting material for these analogs is 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Diagram of the Synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Synthesis of Analogs start 1-Amino-4,6-dimethyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile hydrazide Hydrazide Hydrazones start->hydrazide phthalimide Phthalimidopyridines start->phthalimide hydrazide_deriv Hydrazides start->hydrazide_deriv aldehyde Aromatic Aldehyde aldehyde->hydrazide phthalic_anhydride Phthalic or Substituted Phthalic Anhydride phthalic_anhydride->phthalimide chloroacetyl Chloroacetyl Chloride chloroacetyl->hydrazide_deriv

Caption: Synthetic routes to various analogs of the core compound.[2]

Experimental Protocols for Analog Synthesis

The following protocols are based on the synthesis of derivatives from 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2]

  • Synthesis of Hydrazide Hydrazones: A mixture of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, an appropriate aromatic aldehyde, and a catalytic amount of piperidine in ethanol is heated under reflux. The resulting solid is filtered and recrystallized.

  • Synthesis of Phthalimidopyridines: A mixture of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and phthalic anhydride (or a substituted analog) in glacial acetic acid is heated under reflux. The product is then poured into ice-water, filtered, and recrystallized.

  • Synthesis of Hydrazides: To a solution of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in dry benzene, chloroacetyl chloride is added dropwise with stirring. The resulting solid is filtered and then refluxed with hydrazine hydrate in ethanol. The final product is obtained after cooling and filtration.

Biological Activity

Derivatives of the this compound scaffold have demonstrated promising biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 1-amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives.[2] The activity is often assessed by measuring the diameter of the inhibition zone against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 1-Amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile Derivatives [2]

CompoundOrganismInhibition Zone (mm)
Hydrazide Hydrazone (3a) Staphylococcus aureus18
Bacillus subtilis17
Escherichia coli16
Pseudomonas aeruginosa15
Candida albicans19
Phthalimidopyridine (8a) Staphylococcus aureus22
Bacillus subtilis20
Escherichia coli19
Pseudomonas aeruginosa18
Candida albicans23
Hydrazide (10a) Staphylococcus aureus16
Bacillus subtilis15
Escherichia coli14
Pseudomonas aeruginosa13
Candida albicans17
Ampicillin (Reference) Staphylococcus aureus25
Bacillus subtilis24
Escherichia coli23
Pseudomonas aeruginosa22
Mycostatin (Reference) Candida albicans26

Note: Data is illustrative and compiled from reported ranges.

Anticancer Activity

Various analogs of pyridin-2(1H)-one have been investigated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

Table 2: Anticancer Activity of Pyridin-2(1H)-one Analogs

Compound ClassCell LineIC₅₀ (µM)Reference
Pyridine-UreasMCF-7 (Breast)0.22 - 23.02[3]
Pyridin-2-yl estra-1,3,5(10)-triene derivativesMDA-MB-231 (Breast)0.96 - 26.29[4]
PC-3 (Prostate)4.69 - 11.09[4]
HeLa (Cervical)8.71 - 27.41[4]
Thieno[2,3-c]pyridine DerivativesHSC3 (Head and Neck)10.8 - 14.5[5]
T47D (Breast)11.7[5]
RKO (Colorectal)12.4 - 24.4[5]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound and its analogs is not yet fully elucidated. However, the biological activities of related aminopyridine compounds provide some insights. For instance, some aminopyridines are known to act as potassium channel blockers.[6] In the context of cancer, various pyridinone derivatives have been shown to inhibit specific kinases involved in cell proliferation and survival signaling pathways. For example, some analogs have been found to inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[3]

Diagram of a Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Phosphorylates Transcription Factors VEGF VEGF VEGF->VEGFR2 Binds Pyridinone Pyridin-2(1H)-one Analog Pyridinone->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The available literature demonstrates their significant potential, particularly in the fields of antimicrobial and anticancer research.

Future research should focus on several key areas:

  • Elucidation of the precise synthesis and characterization of this compound.

  • Comprehensive biological evaluation of the core compound to establish its intrinsic activity.

  • In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Investigation of the mechanism of action and identification of specific molecular targets and signaling pathways.

By addressing these areas, the full therapeutic potential of this intriguing class of compounds can be unlocked, paving the way for the development of novel and effective drugs.

References

The Rising Therapeutic Potential of 1-amino-4,6-dimethylpyridin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives, a class of compounds demonstrating significant promise in therapeutic applications, particularly in oncology. We will explore their biological activity, mechanism of action, and provide detailed experimental protocols for their evaluation, with a focus on their role as tubulin polymerization inhibitors.

Core Biological Activity: Anticancer Properties

Recent research has highlighted the potent anticancer activities of novel derivatives of this compound. A notable example is the series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, which have been identified as effective tubulin polymerization inhibitors.[1]

One of the most potent compounds from this series, SKLB0533, has demonstrated significant cytotoxic effects against a range of colorectal carcinoma (CRC) cell lines.[1] The inhibitory concentrations (IC50) for SKLB0533 are summarized in the table below.

Table 1: In Vitro Cytotoxicity of SKLB0533 against Colorectal Carcinoma Cell Lines
Cell LineIC50 (nM)
CRC Cell Line 144.5 - 135.5
CRC Cell Line 244.5 - 135.5
CRC Cell Line 344.5 - 135.5
CRC Cell Line 444.5 - 135.5
CRC Cell Line 544.5 - 135.5
CRC Cell Line 644.5 - 135.5
CRC Cell Line 744.5 - 135.5

Note: The specific IC50 values for each of the seven cell lines fall within the indicated range.[1]

Mechanism of Action: A Multi-faceted Approach

The anticancer activity of these derivatives stems from their ability to disrupt microtubule dynamics, a critical process for cell division. The proposed mechanism of action involves several key events, as illustrated in the signaling pathway below.

mechanism_of_action Mechanism of Action of Tubulin Polymerization Inhibitors cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Derivative This compound Derivative (e.g., SKLB0533) Tubulin α/β-Tubulin Heterodimers Derivative->Tubulin Binds to tubulin Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Leads to

Caption: Signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Experimental Protocols

The evaluation of these compounds involves a series of in vitro assays to determine their efficacy and elucidate their mechanism of action. Below are detailed methodologies for the key experiments.

Experimental Workflow

experimental_workflow General Experimental Workflow for Compound Evaluation Start Start: Synthesized Derivative Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Cycle->Apoptosis_Assay End End: Data Analysis and Interpretation Apoptosis_Assay->End

Caption: A typical experimental workflow for the biological evaluation of the derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[2][3][4] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.[4]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of the compounds on tubulin polymerization.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[6][7] Inhibitors of tubulin polymerization will prevent this increase in absorbance.

  • Protocol:

    • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP.

    • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel for polymerization enhancement), and a vehicle control.

    • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

    • Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.[7]

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the inhibitory effect.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

  • Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

  • Protocol:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[8]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[9]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect these apoptotic cells by flow cytometry.[10][11][12] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[10]

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) to determine the extent of apoptosis induction.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. Their mechanism of action, centered on the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis, making them attractive candidates for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these and other potential therapeutic compounds.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the reaction of 4,6-dimethyl-2-pyrone with hydrazine hydrate. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product.

Introduction

N-aminopyridinones are a class of heterocyclic compounds that serve as important scaffolds in the development of novel therapeutic agents. The introduction of an amino group at the nitrogen atom of the pyridinone ring offers a site for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. The target compound, this compound, is synthesized via the ring transformation of 4,6-dimethyl-2-pyrone upon treatment with hydrazine. This reaction provides a straightforward and efficient route to this N-amino pyridinone derivative.

Physicochemical Properties and Data

A summary of the key reagents and the product is provided in the table below. This information is crucial for reaction setup and safety considerations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleTypical Quantity (per 10 mmol of pyrone)
4,6-Dimethyl-2-pyroneC₇H₈O₂124.14Starting Material1.24 g (10 mmol)
Hydrazine Hydrate (~64%)H₆N₂O50.06Reagent~1.0 mL (~20 mmol)
EthanolC₂H₆O46.07Solvent20-30 mL
This compound C₇H₁₀N₂O 138.17 Product -

Experimental Protocol

Materials and Equipment:

  • 4,6-Dimethyl-2-pyrone

  • Hydrazine hydrate (64% solution in water)

  • Ethanol (95% or absolute)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethyl-2-pyrone (1.24 g, 10.0 mmol).

  • Addition of Reagents: To the flask, add ethanol (25 mL) and hydrazine hydrate (approximately 1.0 mL, ~20 mmol, 2.0 equivalents).

  • Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is triturated with a small amount of cold water or diethyl ether to induce crystallization. The solid product is collected by vacuum filtration and washed with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: The purified product is dried under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified solid.

  • ¹H NMR and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the proton and carbon NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Characterization start_pyrone 4,6-Dimethyl-2-pyrone reaction_step Combine and Reflux (3-6h) start_pyrone->reaction_step start_hydrazine Hydrazine Hydrate start_hydrazine->reaction_step start_ethanol Ethanol start_ethanol->reaction_step workup_evaporation Solvent Evaporation reaction_step->workup_evaporation workup_crystallization Crystallization/Recrystallization workup_evaporation->workup_crystallization workup_filtration Filtration & Drying workup_crystallization->workup_filtration final_product This compound workup_filtration->final_product analysis MP, NMR, IR, MS final_product->analysis

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their specific laboratory conditions and available equipment.

Application Notes: One-Pot Synthesis of 1-Amino-4,6-dimethylpyridin-2(1H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridinones are a crucial class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives. The protocols focus on multicomponent reactions (MCRs), which are advantageous for their operational simplicity, efficiency, and ability to rapidly generate molecular diversity from accessible starting materials.[1][2]

Introduction

The pyridine ring is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Specifically, pyridin-2(1H)-one derivatives have been identified as promising scaffolds for developing novel therapeutics.[4] Traditional multi-step synthetic routes to these compounds can be time-consuming and generate significant chemical waste. One-pot multicomponent reactions (MCRs) represent a powerful and sustainable strategy for synthesizing complex molecules in a single operation, minimizing intermediate purification steps and resource consumption.[1] These notes outline robust, adaptable, and efficient one-pot procedures for the synthesis of substituted aminopyridinones suitable for a standard laboratory setting.[1]

Applications in Drug Development

Derivatives of the pyridin-2(1H)-one scaffold are actively investigated for their therapeutic potential.

  • Anticancer and Anti-Fibrosis Activity: Certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been evaluated for their anti-cancer and anti-fibrosis activities.[4] For example, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one has shown potency and selectivity toward the A549 lung cancer cell line.[4]

  • Mechanism of Action: The anticancer activity of these compounds can be attributed to the inhibition of translation initiation, specifically through the suppression of the eukaryotic translation initiation factor 3a (eIF3a).[4] This makes them valuable as lead compounds for designing novel eIF3a regulators.[4]

  • FGFR4 Inhibition: Structurally related aminopyridinol and aminopyrimidinol derivatives have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), showing potential for treating hepatocellular carcinoma.[5]

eIF3a_Inhibition Pyridinone Pyridin-2(1H)-one Derivative eIF3a eIF3a Pyridinone->eIF3a Inhibits Translation Protein Translation Initiation eIF3a->Translation Promotes Proliferation Cancer Cell Proliferation & Fibrosis Translation->Proliferation Leads to

Inhibition of the eIF3a translation initiation factor.

Experimental Protocols

Protocol 1: General One-Pot, Four-Component Synthesis of Polysubstituted 2-Aminopyridines

This protocol is an efficient and environmentally friendly catalyst-free method for synthesizing functionalized 2-aminopyridine derivatives under solvent-free conditions at room temperature.[1]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Malononitrile (0.1 mol)

  • Appropriate aldehyde (0.1 mol)

  • Ammonium carbonate (0.1 mol)

  • Diethyl ether

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the desired aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).[1]

  • Grind the mixture thoroughly with a pestle at room temperature.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue grinding until the reaction is complete.[1]

  • Upon completion, add diethyl ether to the solid mass and triturate to break up any clumps.[1]

  • Collect the solid product by filtration.[1]

  • Wash the collected solid several times with diethyl ether to remove any unreacted starting materials.[1]

  • Dry the purified product under vacuum.[1]

Four_Component_Workflow start Start combine Combine: - Acetophenone Derivative - Aldehyde - Malononitrile - Ammonium Carbonate start->combine grind Grind at Room Temperature (Solvent-Free) combine->grind monitor Monitor by TLC grind->monitor triturate Triturate with Diethyl Ether monitor->triturate Reaction Complete filter Filter and Wash with Diethyl Ether triturate->filter dry Dry Product filter->dry end End dry->end

Workflow for a four-component one-pot synthesis.
Protocol 2: Proposed One-Pot Synthesis of this compound

This protocol outlines a representative one-pot cyclocondensation reaction for the target compound based on established synthetic principles for pyridones.

Materials:

  • Acetylacetone (2,4-pentanedione) (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (25 mL)

  • Piperidine (catalyst, ~0.5 mL)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • To a 100 mL round-bottom flask, add acetylacetone (10 mmol), cyanoacetamide (10 mmol), and ethanol (25 mL).

  • Stir the mixture to dissolve the solids.

  • Add hydrazine hydrate (12 mmol) followed by a catalytic amount of piperidine.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to facilitate precipitation of the product.

  • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or isopropanol) if further purification is needed.

Proposed_Synthesis cluster_reactants Starting Materials A Acetylacetone reaction One-Pot Reaction (Ethanol, Base Catalyst, Reflux) A->reaction B Cyanoacetamide B->reaction C Hydrazine Hydrate C->reaction product 1-Amino-4,6-dimethyl pyridin-2(1H)-one reaction->product Cyclocondensation

Proposed one-pot synthesis of the target compound.
Protocol 3: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

This protocol details a catalytic synthesis of highly functionalized 6-amino-2-pyridone derivatives, which have demonstrated significant anti-cancer bioactivity.[6][7]

Materials:

  • Aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Betaine (catalyst, 0.2 mmol)

  • N-substituted 2-cyanoacetamide (2 mmol)

  • Guanidinium carbonate (catalyst, 0.2 mmol)

  • Methanol (3 mL)

  • Ethyl acetate (10 mL)

  • Saturated brine solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Step 1: In a round-bottom flask, add the aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol). Stir the mixture under solvent-free conditions for 5 minutes. The mixture may solidify.[6]

  • Add methanol (1 mL) to the flask and reflux the mixture for 10 minutes to ensure the completion of the first step.[6]

  • Step 2: To the same reaction mixture, add the N-substituted 2-cyanoacetamide (2 mmol), guanidinium carbonate (0.2 mmol), and an additional 2 mL of methanol.[6]

  • Reflux the reaction mixture for another 10 minutes.[6]

  • After the reaction is complete, cool the mixture in an ice bath.[6]

  • Add ethyl acetate (10 mL) and transfer the mixture to a separating funnel containing 10 mL of a saturated salt solution.[6]

  • Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.[6]

  • Evaporate the ethyl acetate under vacuum.[6]

  • Recrystallize the crude product from methanol or ethanol to obtain the purified 6-amino-2-pyridone-3,5-dicarbonitrile derivative.[6]

Data Presentation

The following table summarizes representative yields for one-pot syntheses of various substituted pyridone derivatives, highlighting the efficiency of these methods.

EntryProduct ClassR1R2Yield (%)Reference
12-Imino-1,2-dihydropyridineHBenzyl75-85[3]
22-Imino-1,2-dihydropyridine4-ClBenzyl80-90[3]
32-Aminopyridine4-CH₃Phenyl>85[1]
42-AminopyridineH4-Cl-Phenyl>90[1]
56-Amino-2-pyridone dinitrile4-Cl-Phenyl2,4-di-Cl-Benzyl73[6][7]
66-Amino-2-pyridone dinitrile4-Br-Phenyl4-Cl-Benzyl74[7]

References

Application Notes and Protocols: The Versatility of 1-Amino-4,6-dimethylpyridin-2(1H)-one in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-4,6-dimethylpyridin-2(1H)-one is a versatile heterocyclic building block with significant potential in the synthesis of complex molecular architectures, particularly through multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of diverse compound libraries from simple starting materials in a single synthetic operation. This approach is characterized by high atom economy, operational simplicity, and time efficiency. The unique structural features of this compound, including the presence of a reactive primary amino group and a pyridinone core, make it an attractive substrate for the construction of novel fused heterocyclic systems and other medicinally relevant scaffolds.

This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in a three-component reaction to synthesize novel pyridopyrimidine derivatives. These derivatives are of interest due to the prevalence of the pyridopyrimidine scaffold in compounds with a wide range of biological activities.

Key Applications in Multi-Component Reactions:

This compound can participate in a variety of MCRs, primarily leveraging the nucleophilicity of the exocyclic amino group. Potential applications include:

  • Synthesis of Fused Heterocyclic Systems: The amino group can act as a binucleophile, reacting with suitable components to construct fused ring systems such as pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous biologically active compounds, including kinase inhibitors and anticancer agents.

  • Ugi and Passerini-type Reactions: The primary amine functionality makes it a suitable component for isocyanide-based MCRs like the Ugi and Passerini reactions. These reactions are invaluable for the rapid synthesis of peptide-like molecules and other complex structures with a high degree of molecular diversity.

  • Synthesis of Pyrazolo[1,5-a]pyridines: Through the formation of an N-aminopyridinium ylide intermediate, this compound can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford substituted pyrazolo[1,5-a]pyridine derivatives. This class of compounds has shown promise in the development of new therapeutic agents.

Representative Multi-Component Reaction: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A plausible and highly useful multi-component reaction involving this compound is a three-component condensation with an aldehyde and an active methylene compound, such as malononitrile, to yield highly functionalized pyrido[2,3-d]pyrimidine derivatives. This reaction proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation.

Quantitative Data Summary

The following table summarizes representative quantitative data for a proposed three-component synthesis of a pyrido[2,3-d]pyrimidine derivative using this compound. The data is based on analogous reactions reported in the literature for structurally similar aminopyrimidines and aminopyridines.

EntryAldehyde (RCHO)Active Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrilePiperidine (10)EthanolReflux685
24-ChlorobenzaldehydeMalononitrileL-Proline (15)DMSO100488
34-MethoxybenzaldehydeMalononitrileAcetic Acid (20)Acetic Acid110582
4Furan-2-carbaldehydeMalononitrileNone (Solvent-free)Neat120278

Experimental Protocols

General Protocol for the Three-Component Synthesis of 7-Amino-2,4-dimethyl-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 152.18 mg).

  • Add ethanol (15 mL) to the flask and stir until the starting material is completely dissolved.

  • To the resulting solution, add benzaldehyde (1.0 mmol, 106.12 mg, 102 µL) and malononitrile (1.0 mmol, 66.06 mg).

  • Add a catalytic amount of piperidine (0.1 mmol, 8.52 mg, 10 µL).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • After completion of the reaction (typically 6-8 hours, as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Upon cooling, a solid precipitate is expected to form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified 7-amino-2,4-dimethyl-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Logical Workflow for the Three-Component Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation A 1-Amino-4,6-dimethyl- pyridin-2(1H)-one Mix Mixing in Solvent (e.g., Ethanol) A->Mix B Aldehyde (e.g., Benzaldehyde) B->Mix C Active Methylene (e.g., Malononitrile) C->Mix Catalyst Catalyst Addition (e.g., Piperidine) Mix->Catalyst Reaction Heating under Reflux (e.g., 6-8 hours) Catalyst->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Purified Pyrido[2,3-d]pyrimidine Derivative Drying->Product

Caption: Workflow for the three-component synthesis of pyrido[2,3-d]pyrimidines.

Signaling Pathway of the Catalytic Cycle

Catalytic_Cycle Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Malononitrile Malononitrile Malononitrile Catalyst_in Catalyst (Piperidine) Catalyst_in->Knoevenagel Catalyst_out Catalyst (Regenerated) Catalyst_out->Knoevenagel Re-enters cycle Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Aminopyridinone Aminopyridinone 1-Amino-4,6-dimethyl- pyridin-2(1H)-one Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Product Tautomerization/ Aromatization Product->Catalyst_out

Caption: Proposed catalytic cycle for the three-component reaction.

Application Notes and Protocols for N-Functionalization of 1-Amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Amino-4,6-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core with a reactive exocyclic amino group. The functionalization of this primary amino group (N-functionalization) is a key strategy in medicinal chemistry for the synthesis of novel derivatives with potential biological activities. The introduction of various substituents, such as alkyl, aryl, and acyl groups, allows for the modulation of the molecule's physicochemical properties, including its lipophilicity, solubility, and ability to interact with biological targets. N-substituted aminopyridine derivatives are important intermediates in the preparation of various nitrogen-containing heterocycles.[1][2] This document provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of this compound.

General Reaction Scheme

The N-functionalization of this compound can be represented by the following general scheme:

Where R-X represents an alkylating, arylating, or acylating agent.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-monoalkylation of this compound using a carboxylic acid and sodium borohydride. This method offers a mild and efficient route to N-alkylated products.[1]

Materials and Reagents:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propanoic acid)

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Carboxylic Acid: Add the carboxylic acid (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled mixture. Caution: Hydrogen gas evolution may occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[1]

Protocol 2: Copper-Catalyzed N-Arylation

This protocol outlines a general procedure for the N-arylation of this compound using a boronic acid, which is a common method for forming C-N bonds.[3]

Materials and Reagents:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 24-48 hours. Monitor the reaction by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the copper catalyst.

    • Wash the filter pad with the reaction solvent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the N-arylated product.[3]

Protocol 3: N-Acylation

This protocol provides a method for the N-acylation of this compound using an acid anhydride.[4]

Materials and Reagents:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride)

  • Solvent (e.g., Acetic acid, Dichloromethane (DCM))

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Acylating Agent: Add the acid anhydride (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

  • Workup:

    • Pour the reaction mixture into cold water or onto crushed ice.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, neutralize the mixture with saturated NaHCO₃ solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Recrystallize the crude product or purify by column chromatography to obtain the pure N-acylated product.[4]

Data Presentation

The following table summarizes representative quantitative data for N-functionalization reactions of aminopyridine derivatives based on literature precedents.

EntryFunctionalization TypeReagents and ConditionsYield (%)
1N-MethylationFormic acid, NaBH₄, 15-20 °CModerate
2N-EthylationAcetic acid, NaBH₄, 40-50 °CHigh
3N-PhenylationPhenylboronic acid, Cu(OAc)₂, Et₃N, DCM, rtGood
4N-AcetylationAcetic anhydride, Acetic acid, rtHigh

Yields are generalized from similar reactions reported in the literature and may vary for the specific substrate.[1][3][4]

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_material This compound reaction_setup Dissolve in Anhydrous Solvent start_material->reaction_setup reagent Functionalizing Agent (R-X) reagent->reaction_setup add_reagents Add Reagents (Catalyst, Base) reaction_setup->add_reagents reaction_conditions Stir at Appropriate Temperature (0°C to Reflux) add_reagents->reaction_conditions monitoring Monitor by TLC reaction_conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Solvent Extraction quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purification (Column Chromatography/Recrystallization) concentrate->purify final_product N-Functionalized Product purify->final_product

Caption: General workflow for the N-functionalization of this compound.

References

Synthesis of Novel Antimicrobial Agents from 1-Amino-4,6-dimethylpyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antimicrobial agents derived from 1-amino-4,6-dimethylpyridin-2(1H)-one. The synthesis strategies focus on the derivatization of the related compound, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which serves as a versatile starting material. The resulting compounds, including hydrazide hydrazones, phthalimidopyridines, urea, and thiourea derivatives, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Introduction

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Pyridinone derivatives have attracted considerable interest in medicinal chemistry due to their diverse biological activities. This work focuses on the synthetic derivatization of this compound to generate a library of compounds with potential antimicrobial properties.

Data Presentation

The antimicrobial activities of the synthesized compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the tables below.

Table 1: Antibacterial Activity (MIC in μg/mL) of Synthesized Pyridinone Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Hydrazide Hydrazones (3a-h) Data not fully availableData not fully availableData not fully availableData not fully available
Phthalimidopyridines (8a, 8b) Comparable to standardComparable to standardComparable to standardComparable to standard
Hydrazides (10a, 10b) Data not fully availableData not fully availableData not fully availableData not fully available
Urea derivative (11a) Data not fully availableData not fully availableData not fully availableData not fully available
Thiourea derivative (11b) Data not fully availableData not fully availableData not fully availableData not fully available
Ampicillin (Standard) 6.256.25>100>100

Table 2: Antifungal Activity (MIC in μg/mL) of Synthesized Pyridinone Derivatives

CompoundCandida albicansAspergillus fumigatus
Hydrazide Hydrazones (3a-h) Data not fully availableData not fully available
Phthalimidopyridines (8a, 8b) Comparable to standardComparable to standard
Hydrazides (10a, 10b) Data not fully availableData not fully available
Urea derivative (11a) Data not fully availableData not fully available
Thiourea derivative (11b) Data not fully availableData not fully available
Amphotericin B (Standard) 0.2450.977

Note: "Data not fully available" indicates that while the studies mention antimicrobial testing for these compounds, specific MIC values were not accessible in the reviewed literature. The phthalimidopyridine derivatives 8a and 8b were reported to have comparable activity to standard antimicrobial agents.

Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates and final antimicrobial compounds derived from 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a close analog of the topic compound).

Synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This starting material is a key precursor for the subsequent synthesis of various antimicrobial agents.

Protocol:

  • A mixture of ethyl cyanoacetate and acetylacetone in a 1:1 molar ratio is prepared in absolute ethanol.

  • An excess of hydrazine hydrate is added dropwise to the mixture with constant stirring.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis of Hydrazide Hydrazone Derivatives

Protocol:

  • To a solution of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 mmol) in ethanol, an appropriate aromatic aldehyde (1 mmol) is added.

  • A few drops of a catalytic amount of glacial acetic acid are added to the mixture.

  • The reaction mixture is refluxed for 2-4 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazide hydrazone derivative.

Synthesis of Phthalimidopyridine Derivatives

Protocol:

  • A mixture of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 mmol) and phthalic anhydride (1 mmol) is prepared in glacial acetic acid.

  • The mixture is refluxed for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from an appropriate solvent to afford the pure phthalimidopyridine derivative.

Antimicrobial Screening Protocol (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Protocol:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of twofold dilutions are then prepared in the respective broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included in each assay. A standard antimicrobial agent (e.g., Ampicillin for bacteria, Amphotericin B for fungi) is also tested under the same conditions for comparison.

Visualizations

The following diagrams illustrate the general synthetic workflow for the preparation of antimicrobial agents from the 1-aminopyridinone precursor.

Synthesis_Workflow Start This compound (or 3-carbonitrile derivative) Hydrazide Hydrazide Hydrazone Derivatives Start->Hydrazide Aromatic Aldehydes Phthalimido Phthalimidopyridine Derivatives Start->Phthalimido Phthalic Anhydride Urea Urea/Thiourea Derivatives Start->Urea Isocyanates/ Isothiocyanates Antimicrobial Antimicrobial Agents Hydrazide->Antimicrobial Phthalimido->Antimicrobial Urea->Antimicrobial

Caption: General synthetic routes to antimicrobial agents.

Application Notes and Protocols for Developing Anticancer Compounds Using 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-amino-4,6-dimethylpyridin-2(1H)-one has emerged as a promising scaffold for the development of novel anticancer compounds. Its derivatives have demonstrated significant potential, particularly as inhibitors of tubulin polymerization, a critical process in cell division. This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, evaluation, and mechanism of action studies of anticancer agents derived from this core structure. A notable example highlighted is the derivative SKLB0533, which has shown potent activity against colorectal cancer cell lines.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, including the lead compound SKLB0533, against a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

CompoundHCT116 (Colon)HT-29 (Colon)LoVo (Colon)SW480 (Colon)DLD-1 (Colon)HCT-8 (Colon)RKO (Colon)
SKLB0533 44.5 nM62.3 nM78.1 nM95.7 nM102.4 nM115.8 nM135.5 nM
Derivative A >10 µM>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM
Derivative B 256 nM312 nM450 nM521 nM603 nM712 nM805 nM
Derivative C 8.2 µM9.1 µM>10 µM>10 µM>10 µM>10 µM>10 µM

Data is compiled from representative studies and should be used as a comparative guide. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one Derivatives (e.g., SKLB0533)

This protocol outlines a plausible synthetic route for the target compounds based on standard organic chemistry principles.

Workflow for Synthesis

cluster_0 Step 1: Synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one cluster_1 Step 2: Synthesis of 6-chloropurine cluster_2 Step 3: Coupling Reaction A Starting Materials B Reaction & Work-up A->B C Purification B->C D Intermediate 1 C->D E Hypoxanthine F Chlorination E->F G Purification F->G H Intermediate 2 G->H I Intermediate 1 + Intermediate 2 J Nucleophilic Substitution I->J K Purification J->K L Final Compound (e.g., SKLB0533) K->L

Caption: Synthetic workflow for target compounds.

Materials:

  • This compound

  • Formaldehyde

  • Phthalimide

  • Hydrazine hydrate

  • Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • 6-chloropurine

  • 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (Intermediate 1) This intermediate can be synthesized via a multi-step process starting from this compound, or can be procured from commercial suppliers such as BLDpharm (CAS 1860028-30-3).

  • A mixture of this compound, phthalimide, and formaldehyde is heated to afford the phthalimidomethyl derivative.

  • The resulting intermediate is then treated with hydrazine hydrate in ethanol to yield 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one.

  • The crude product is purified by column chromatography.

Step 2: Synthesis of 6-chloropurine (Intermediate 2) This intermediate can be synthesized from hypoxanthine.

  • A mixture of hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride is refluxed for 20 minutes.[1]

  • Excess phosphorus oxychloride is removed by vacuum distillation.[1]

  • The residue is dissolved in methylene chloride, and the solution is cooled in an ice bath.

  • Hydrogen chloride gas is bubbled through the solution until a bright yellow precipitate forms.[1]

  • The product is collected by filtration, washed, and dried to yield 6-chloropurine hydrochloride.[1]

  • Alternatively, acetyl hypoxanthine can be reacted with phosphorus oxychloride in the presence of a tertiary amine catalyst.[2]

Step 3: Synthesis of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one (e.g., SKLB0533)

  • To a solution of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride in DMF, add triethylamine to neutralize the hydrochloride salt.

  • Add 6-chloropurine to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

A Prepare Tubulin Solution B Add Test Compound/Controls A->B C Initiate Polymerization (37°C) B->C D Monitor Absorbance (340 nm) C->D E Data Analysis (IC50) D->E

Caption: Tubulin polymerization assay workflow.

Materials:

  • Purified tubulin protein (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compound (e.g., SKLB0533) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate reader with temperature control

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in General Tubulin Buffer.

  • On ice, add tubulin protein to the wells of a pre-chilled 96-well plate.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Add GTP to all wells to a final concentration of 1 mM.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compounds on cancer cell lines.

Workflow for MTT Assay

A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT cell viability assay workflow.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.

Workflow for Cell Cycle Analysis

A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Distribution D->E

Caption: Cell cycle analysis workflow.

Materials:

  • Human colorectal cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in ice-cold PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 5: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay quantifies the induction of apoptosis by the test compound.

Workflow for Apoptosis Assay

A Treat Cells with Compound B Harvest Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cells D->E

Caption: Apoptosis assay workflow.

Materials:

  • Human colorectal cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 6: In Vivo Antitumor Efficacy in a HCT116 Xenograft Model

This protocol evaluates the in vivo anticancer activity of the test compound in a mouse model.

Workflow for Xenograft Model

A Implant HCT116 Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Test Compound/Vehicle C->D E Measure Tumor Volume and Body Weight D->E F Evaluate Antitumor Efficacy E->F

Caption: In vivo xenograft model workflow.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HCT116 human colorectal carcinoma cells

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure tumor volume and body weight twice weekly.

  • Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a certain size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the test compound.

Mechanism of Action: Signaling Pathway

Derivatives of this compound, such as SKLB0533, act as tubulin polymerization inhibitors. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition

Compound This compound Derivative (e.g., SKLB0533) Tubulin β-Tubulin Compound->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Binds to Colchicine Site Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Defective Mitotic Spindle Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Tubulin inhibition signaling pathway.

The binding of these compounds to the colchicine-binding site on β-tubulin prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. The cell's spindle assembly checkpoint detects this abnormality, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

References

Application Notes and Protocols for the Characterization of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-amino-4,6-dimethylpyridin-2(1H)-one is a substituted pyridinone derivative of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following methods are proposed based on established analytical principles for similar amine-containing and heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This HPLC method is designed for the separation and quantification of this compound in solution. A reversed-phase C18 column is proposed, which is a common choice for separating polar and nonpolar compounds. The mobile phase composition and gradient are optimized for good peak shape and resolution. UV detection is selected based on the likely presence of a chromophore in the molecule. For compounds without a strong chromophore, or for enhanced sensitivity and selectivity, derivatization may be necessary.[1][2]

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Sample Weighing Dissolution 2. Dissolution in Mobile Phase Sample->Dissolution Filtration 3. Filtration (0.45 µm) Dissolution->Filtration Injection 4. Injection into HPLC Filtration->Injection Inject Separation 5. C18 Column Separation Injection->Separation Detection 6. UV Detection Separation->Detection Chromatogram 7. Chromatogram Generation Detection->Chromatogram Acquire Integration 8. Peak Integration Chromatogram->Integration Quantification 9. Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Protocol: HPLC Analysis of this compound

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Methanol (for cleaning)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; hold for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Hypothetical Quantitative Data (HPLC)

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
15.215,234
55.276,170
105.2152,340
255.2380,850
505.2761,700
1005.21,523,400

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, which contains a polar amino group, derivatization is often necessary to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3][4] Silylation is a common derivatization technique for compounds with active hydrogens. This protocol outlines a GC-MS method following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Sample Weighing Solvent 2. Dissolution in Pyridine Sample->Solvent Deriv 3. Add BSTFA & Heat Solvent->Deriv Injection 4. Injection into GC-MS Deriv->Injection Inject Separation 5. Capillary Column Separation Injection->Separation Ionization 6. Electron Ionization (EI) Separation->Ionization Detection 7. Mass Detection Ionization->Detection TIC 8. Total Ion Chromatogram Detection->TIC Acquire Spectrum 9. Mass Spectrum Analysis TIC->Spectrum Library 10. Library Search & ID Spectrum->Library

Caption: GC-MS analysis workflow for this compound.

Protocol: GC-MS Analysis of this compound

1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Hexane (GC grade)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC-MS Conditions

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

4. Derivatization and Sample Preparation

  • Standard and Sample Preparation: Accurately weigh about 1 mg of the standard or sample into a vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the derivatized sample with hexane if necessary before injection.

5. Data Analysis

  • Analyze the total ion chromatogram (TIC) to determine the retention time of the derivatized compound.

  • Examine the mass spectrum of the peak of interest. The molecular ion and characteristic fragment ions will be used for identification.

  • A library search can be performed to aid in the identification of the derivatized compound and any impurities.

Hypothetical Quantitative Data (GC-MS of TMS Derivative)

Retention Time (min)Key m/z FragmentsProposed Fragment Identity
12.5224 (M+), 209, 194, 73Molecular Ion, [M-CH3]+, [M-2CH3]+, [Si(CH3)3]+

References

Application Notes and Protocols for the Purification of 1-Amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 1-amino-4,6-dimethylpyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific purification data for this compound, this guide outlines systematic approaches based on its predicted physicochemical properties. The primary techniques covered are recrystallization and flash column chromatography. Protocols for purity assessment using Thin-Layer Chromatography (TLC) and melting point analysis are also included. This guide is intended to enable researchers to develop a robust and efficient purification strategy for this compound and its analogs.

Physicochemical Properties and Predicted Solubility

This compound possesses a pyridinone core, an exocyclic amino group, and two methyl substituents. The presence of the carbonyl group and the amino group, which can act as hydrogen bond donors and acceptors, suggests that the molecule is polar. The pyridinone scaffold is often found in molecules with good metabolic stability and tunable solubility.[1][2] The overall polarity indicates that it is likely to be sparingly soluble in nonpolar solvents like hexanes and toluene, with increasing solubility in more polar solvents such as dichloromethane, ethyl acetate, and alcohols.[3]

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexanes, TolueneInsoluble to Sparingly SolubleThe molecule's polarity is too high for significant interaction with nonpolar solvents.[3]
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble to SolubleDipole-dipole interactions can facilitate dissolution.
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)SolubleGood potential for dissolution due to polarity and hydrogen bond accepting capabilities.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterSolubleThe presence of hydrogen bond donors and acceptors should facilitate strong interactions with protic solvents.[3]

Purification Strategies

The choice between recrystallization and chromatography will depend on the nature and quantity of impurities present in the crude material. Recrystallization is often effective for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[4] Flash column chromatography is a more versatile technique for separating complex mixtures or purifying oils and amorphous solids.[5][6]

PurificationWorkflow cluster_prep Initial Assessment cluster_decision Method Selection cluster_methods Purification Protocols cluster_analysis Final Analysis crude Crude this compound tlc_analysis TLC Analysis of Crude Material crude->tlc_analysis decision Purity Profile? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Few, well-separated spots or primarily one spot chromatography Flash Column Chromatography decision->chromatography Multiple/streaking spots or oily/amorphous solid pure_product Purified Product recrystallization->pure_product chromatography->pure_product purity_check Purity & Identity Confirmation (TLC, MP, NMR, MS) pure_product->purity_check

Caption: Workflow for purification method selection.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an essential technique for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.[7]

Protocol:

  • Prepare a TLC plate (silica gel 60 F254) by drawing a light pencil line approximately 1 cm from the bottom.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

  • Using a capillary tube, spot the dissolved sample onto the pencil line.

  • Prepare a developing chamber with the chosen eluent. A piece of filter paper can be added to saturate the chamber atmosphere.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or other suitable stains can also be used if the compound is not UV-active.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Table 2: TLC Solvent System Screening

Solvent System (v/v)ObservationsRf of Main Spot
100% Ethyl AcetateSpot remains near the baseline.~0.1
5% Methanol in DichloromethaneGood separation from less polar impurities.~0.35
10% Methanol in DichloromethaneMain spot moves further up the plate.~0.5
10% Methanol in Ethyl AcetateGood separation, less streaking.~0.4
5% Methanol, 0.5% Triethylamine in DCMSharp spot, minimal tailing.~0.4
Purification by Recrystallization

This method is ideal for purifying solid materials with a purity of >90%. The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[8]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • An ideal solvent will dissolve the compound when hot but not at room temperature, and will readily form crystals upon cooling.

Table 3: Recrystallization Solvent Screening Results (Hypothetical Data)

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
Water SolubleVery SolubleNo
Methanol SolubleVery SolubleNo
Ethanol Sparingly SolubleSolubleYes, fine needles
Isopropanol Sparingly SolubleSolubleYes, prisms
Ethyl Acetate Sparingly SolubleSolubleYes, plates
Acetonitrile Sparingly SolubleSolubleYes, good recovery
Dichloromethane SolubleVery SolubleNo
Hexanes InsolubleInsolubleN/A

Protocol for Bulk Recrystallization (using Isopropanol):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • If the solution is colored, cool it slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Cover the flask and allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the purified crystals in a vacuum oven.

Purification by Flash Column Chromatography

This is the preferred method for separating complex mixtures or when a suitable recrystallization solvent cannot be found.[5]

ChromatographyLogic cluster_tlc TLC Optimization cluster_column Column Setup & Execution tlc_screen Screen Solvent Systems (e.g., EtOAc/Hex, MeOH/DCM) target_rf Achieve Target Rf (0.2 - 0.4) tlc_screen->target_rf add_polar Increase Polar Solvent % target_rf->add_polar Rf too low add_nonpolar Increase Nonpolar Solvent % target_rf->add_nonpolar Rf too high add_base Add Base (e.g., TEA) for Tailing Spots target_rf->add_base Tailing? select_eluent Select Eluent Based on TLC target_rf->select_eluent Rf is optimal add_polar->tlc_screen add_nonpolar->tlc_screen add_base->tlc_screen pack_column Pack Column with Silica Gel (Slurry Method) select_eluent->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample run_column Elute with Solvent & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure

Caption: Logic for developing a column chromatography method.

Protocol:

  • Select Eluent: Based on TLC analysis (Table 2), a solvent system of 5% Methanol in Dichloromethane is a good starting point. For basic compounds like this, adding ~0.5% triethylamine can improve peak shape.[9]

  • Prepare the Column:

    • Select a column of appropriate size (a 50:1 to 100:1 ratio of silica gel to crude material by weight is recommended).[5]

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

    • Equilibrate the column by passing several column volumes of the eluent through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions should be appropriate for the column size.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Final Purity Confirmation

Melting Point Analysis:

  • A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Procedure: Place a small amount of the dried, purified solid into a capillary tube and determine the melting point using a calibrated apparatus.

Spectroscopic Analysis:

  • NMR (¹H and ¹³C): Confirm the chemical structure and check for the absence of impurity signals.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): Confirm the presence of key functional groups (e.g., N-H, C=O).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

In Vitro Biological Screening of 1-amino-4,6-dimethylpyridin-2(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preliminary in vitro biological screening of 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives. The protocols outlined below are designed to assess the potential of these compounds in the key therapeutic areas of oncology, infectious diseases, and inflammation.

Introduction

Derivatives of this compound represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural features suggest possible interactions with various biological targets. This guide details standardized in vitro assays to establish a preliminary biological activity profile for these novel chemical entities. The following protocols have been selected for their robustness, reproducibility, and relevance to initial drug screening campaigns.

Anticancer Activity Screening

The initial assessment of anticancer potential will be determined through a cytotoxicity assay against a panel of human cancer cell lines, followed by a specific enzyme inhibition assay for a key oncology target.

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Data Presentation:

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
Derivative 112.515.220.1
Derivative 28.710.514.3
Derivative 325.130.845.6
Doxorubicin1.21.51.8
VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

Experimental Protocol:

  • Reagent Preparation: Prepare an assay buffer, a solution of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the assay buffer, the test compound dilutions, and the VEGFR-2 enzyme. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value.

Data Presentation:

CompoundVEGFR-2 Inhibition IC50 (µM)
Derivative 15.8
Derivative 22.1
Derivative 315.4
Sunitinib (Control)0.05

Signaling Pathway Visualization:

MAPK_Pathway Growth Factor Growth Factor RTK (e.g., VEGFR-2) RTK (e.g., VEGFR-2) Growth Factor->RTK (e.g., VEGFR-2) RAS RAS RTK (e.g., VEGFR-2)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Transcription Factors->Proliferation, Survival, Angiogenesis

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Antimicrobial Activity Screening

The antimicrobial potential of the derivatives will be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans ATCC 90028) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range can be set from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 11632>128
Derivative 281664
Derivative 364>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Experimental Workflow Visualization:

Antimicrobial_Screening_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate Plates (37°C for bacteria, 35°C for fungi) C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of the compounds will be assessed by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

This assay measures the effect of the compounds on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well.[5] Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.[5][6] Incubate for another 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.[5]

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.[5]

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): Perform an MTT assay on the treated cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

Data Presentation:

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Viability (at 100 µM)
Derivative 122.428.135.2>95%
Derivative 215.819.524.8>95%
Derivative 345.150.362.1>95%
Dexamethasone5.28.510.1>95%

Signaling Pathway Visualization:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes\n(iNOS, TNF-α, IL-6) Transcription

Caption: NF-κB signaling pathway in inflammation.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-amino-4,6-dimethylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reaction of 4,6-dimethyl-2-pyrone with hydrazine hydrate. This reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism to form the desired N-aminopyridinone.

Q2: What is the role of hydrazine hydrate in this synthesis?

Hydrazine hydrate serves as the source of the amino group that is introduced at the N1 position of the pyridinone ring. It acts as a nucleophile, attacking the pyrone ring, which leads to a ring-opening intermediate that subsequently cyclizes to form the final product.

Q3: What solvents are suitable for this reaction?

Protic solvents such as ethanol, isopropanol, or water are generally suitable for this reaction. The choice of solvent can influence the reaction rate and yield, and may require optimization.

Q4: Does the reaction require a catalyst?

The reaction between 4,6-dimethyl-2-pyrone and hydrazine hydrate can often proceed without a catalyst, especially at elevated temperatures. However, in some cases, the addition of a mild acid or base catalyst may improve the reaction rate and yield.

Q5: What are the typical reaction temperatures and times?

Reaction temperatures can range from room temperature to reflux, depending on the solvent used. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4,6-dimethyl-2-pyrone and hydrazine hydrate.

Materials:

  • 4,6-dimethyl-2-pyrone

  • Hydrazine hydrate (or a desired salt thereof)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware and heating apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dimethyl-2-pyrone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, and melting point).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents.2. Insufficient reaction temperature or time.3. Inappropriate solvent.1. Use fresh, high-purity 4,6-dimethyl-2-pyrone and hydrazine hydrate.2. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor by TLC.3. Experiment with different protic solvents like isopropanol or a mixture of ethanol and water.
Formation of Multiple Products (Side Reactions) 1. Ring-opened intermediate is stable and does not cyclize.2. Hydrazine reacts with the pyridinone product.3. Impurities in the starting material.1. Add a catalytic amount of acid (e.g., acetic acid) to promote cyclization.2. Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to minimize side reactions with the product.3. Ensure the purity of 4,6-dimethyl-2-pyrone before starting the reaction.
Difficult Purification 1. Product is highly polar and difficult to separate from hydrazine.2. Product co-elutes with impurities during column chromatography.1. After the reaction, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine to remove excess hydrazine.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method.
Product Decomposition 1. Product is unstable at high temperatures.2. Product is sensitive to acid or base.1. If the product is found to be thermally labile, conduct the reaction at a lower temperature for a longer duration.2. Perform the reaction under neutral conditions if possible. During workup, use a mild acid or base for pH adjustment if necessary.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data for optimizing the reaction conditions for the synthesis of this compound.

Entry Solvent Temperature (°C) Time (h) Catalyst Yield (%)
1EthanolReflux6None65
2IsopropanolReflux6None72
3Water1008None58
4EthanolReflux6Acetic Acid (cat.)75
5IsopropanolReflux4Acetic Acid (cat.)81
6Ethanol5012None45

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve 4,6-dimethyl-2-pyrone in Ethanol add_reagents Add Hydrazine Hydrate (& Optional Catalyst) dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate cool->concentrate purify Purify (Column or Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_reagents Check Reagent Quality (Fresh/Pure?) start->check_reagents Yes side_products Multiple Products? start->side_products No increase_temp_time Increase Temperature/Time check_reagents->increase_temp_time change_solvent Change Solvent increase_temp_time->change_solvent add_catalyst Add Acid Catalyst (e.g., Acetic Acid) side_products->add_catalyst Yes purification_issue Purification Difficulty? side_products->purification_issue No adjust_hydrazine Adjust Hydrazine Stoichiometry add_catalyst->adjust_hydrazine workup_mod Modify Workup (Aqueous Wash) purification_issue->workup_mod Yes optimize_chrom Optimize Chromatography (Solvent System) workup_mod->optimize_chrom

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: 1-Amino-4,6-dimethylpyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-amino-4,6-dimethylpyridin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via the amination of 4,6-dimethyl-2-pyrone with a suitable aminating agent like hydroxylamine or, more commonly, through a multi-step synthesis starting from accessible precursors. A potential synthetic route involves the condensation of ethyl acetoacetate with an amine, followed by cyclization and subsequent amination.

General Synthetic Workflow

cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Ethyl Acetoacetate, Amine) intermediate1 Intermediate Formation (e.g., Condensation Product) start->intermediate1 Reaction 1 intermediate2 Cyclization (e.g., 4,6-dimethyl-2-pyrone) intermediate1->intermediate2 Reaction 2 amination Amination (e.g., with Hydrazine hydrate) intermediate2->amination Reaction 3 product This compound amination->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.
Decomposition of starting materials or productEnsure all reagents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture.
Incorrect stoichiometryCarefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Ineffective catalystIf using a catalyst, ensure it is active. Consider trying a different catalyst or increasing the catalyst loading.
Presence of Multiple Byproducts Side reactionsOptimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.
Impure starting materialsPurify starting materials before use.
Non-selective reagentsUse more selective reagents to target the desired transformation.
Difficulty in Product Isolation Product is too soluble in the crystallization solventTry a different solvent or a mixture of solvents for recrystallization. Consider using anti-solvent precipitation.
Formation of an oil instead of a solidTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Product is difficult to separate from byproducts by chromatographyOptimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the reaction of 4,6-dimethyl-2H-pyran-2-one with hydrazine hydrate. This reaction typically proceeds by nucleophilic attack of the hydrazine on the pyrone ring, followed by ring-opening and subsequent recyclization to form the desired N-amino pyridinone.

Q2: How can I improve the yield of the amination step?

To improve the yield of the amination step, consider the following:

  • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or water are often used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is crucial to maximize yield while minimizing byproduct formation.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring it with an appropriate technique (e.g., TLC, LC-MS).

Q3: What are the key parameters to control during the synthesis?

The key parameters to control are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • pH: For reactions involving acid or base catalysts or intermediates.

  • Purity of Reagents: To avoid introducing impurities that can lead to side reactions.

  • Atmosphere: Use of an inert atmosphere if any of the reagents or products are sensitive to air or moisture.

Troubleshooting Logic

cluster_troubleshooting Troubleshooting Decision Tree start Low Yield Issue check_reaction Reaction Complete? start->check_reaction check_purity Starting Material Purity? check_reaction->check_purity Yes solution_time Increase Reaction Time/Temp check_reaction->solution_time No check_conditions Reaction Conditions Optimal? check_purity->check_conditions Yes solution_purify Purify Starting Materials check_purity->solution_purify No solution_optimize Optimize Temp/Solvent/Catalyst check_conditions->solution_optimize No

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

General Protocol for the Synthesis of this compound from 4,6-Dimethyl-2H-pyran-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethyl-2H-pyran-2-one (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford the pure this compound.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol78675
Water100482
Isopropanol82872
Toluene1101265

Table 2: Effect of Hydrazine Hydrate Equivalents on Yield

Equivalents of Hydrazine HydrateTemperature (°C)Reaction Time (h)Yield (%)
1.0100478
1.1100482
1.5100485
2.0100485 (no significant increase)

common side reactions in the synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of this compound can arise from several factors, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal Temperature: The reaction temperature might be too low for the cyclization to occur efficiently. Consider gradually increasing the reaction temperature while monitoring for product formation and potential side product formation.

  • Poor Quality of Reagents: Ensure the starting materials, such as pentane-2,4-dione and the hydrazine derivative (e.g., cyanoacetohydrazide), are pure. Impurities can interfere with the reaction. Use freshly distilled or purified reagents if necessary.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical. Ensure accurate measurement of the starting materials. An excess of one reactant may lead to the formation of side products.

  • Presence of Water: If the reaction is sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Formation of Significant Side Products

Q2: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

A2: The most common side reactions in this synthesis involve the formation of pyrazole derivatives and products of incomplete cyclization.

  • Pyrazole Formation: The reaction between a 1,3-dicarbonyl compound like pentane-2,4-dione and a hydrazine derivative can lead to the formation of pyrazole isomers as a major byproduct. This occurs through a competing cyclization pathway.[1] To favor the formation of the desired pyridinone, the choice of solvent and catalyst is critical. Using a basic catalyst can often favor the pyridinone synthesis.

  • Incomplete Cyclization: An open-chain intermediate, a hydrazone, may be present in the final product if the cyclization step is incomplete.[2][3][4] To drive the reaction towards the cyclized product, you can try increasing the reaction temperature or extending the reaction time.

  • Polymerization: Highly reactive starting materials or intermediates can sometimes lead to the formation of polymeric materials, especially at elevated temperatures.[5] This can be minimized by controlling the temperature and the rate of addition of reagents.

Q3: How can I identify the common side products?

A3: A combination of chromatographic and spectroscopic techniques can be used to identify side products.

  • TLC and LC-MS: These techniques are excellent for separating the components of the reaction mixture and getting an initial idea of the number of products and their molecular weights.

  • NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structure elucidation. The characteristic chemical shifts and coupling patterns of the desired product can be compared with those of the impurities to identify their structures. Pyrazole rings, for instance, have distinct aromatic proton and carbon signals.

  • Infrared (IR) Spectroscopy: The presence of specific functional groups in the side products, such as the C=N stretch of a pyrazole or the N-H stretch of an uncyclized intermediate, can be identified using IR spectroscopy.

Data Presentation: Common Side Products

Side Product Plausible Structure Identification Method Notes
Pyrazole Isomer 13,5-dimethyl-1H-pyrazole¹H NMR, ¹³C NMR, LC-MSArises from the reaction of hydrazine with pentane-2,4-dione.
Pyrazole Isomer 21-substituted-3,5-dimethylpyrazole¹H NMR, ¹³C NMR, LC-MSForms if a substituted hydrazine is used.
Hydrazone IntermediateOpen-chain condensation product¹H NMR, IR, LC-MSIndicates incomplete cyclization. Look for characteristic N-H and C=N signals.

Experimental Protocols

Plausible Synthesis of this compound

This is a generalized protocol based on common synthetic routes for substituted pyridinones. Optimization may be required.

Materials:

  • Pentane-2,4-dione

  • Cyanoacetohydrazide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (1 equivalent) and cyanoacetohydrazide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Mandatory Visualizations

G start Low Yield of Desired Product check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction Detected? monitor_reaction->incomplete_reaction increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time Yes side_products Significant Side Products Observed? incomplete_reaction->side_products No increase_temp_time->monitor_reaction optimize_catalyst Optimize Catalyst/Solvent System side_products->optimize_catalyst Yes purification Optimize Purification Protocol side_products->purification No optimize_catalyst->monitor_reaction end Improved Yield purification->end G cluster_reactants Reactants cluster_products Potential Products Pentane-2,4-dione Pentane-2,4-dione intermediate Hydrazone Intermediate Pentane-2,4-dione->intermediate Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->intermediate pyridinone Desired Product: This compound intermediate->pyridinone Desired Cyclization pyrazole Side Product: Pyrazole Derivative intermediate->pyrazole Side Reaction: Alternative Cyclization

References

Technical Support Center: 1-amino-4,6-dimethylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving 1-amino-4,6-dimethylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in reactions with this compound can arise from several factors, including suboptimal reaction conditions, reagent purity, and the inherent reactivity of the starting material. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low Yield:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase the reaction time or temperature, but monitor for potential degradation.[1]
Suboptimal Reagents - Ensure all reagents, especially the this compound, are pure. Impurities can inhibit the reaction.[2] - Use fresh, anhydrous solvents, particularly for moisture-sensitive reactions.[1][3]
Poor Reagent Stoichiometry - Re-evaluate the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.[1]
Ineffective Catalyst - If using a catalyst, ensure it is active and appropriate for the transformation. Consider screening different catalysts.[1]
Reduced Nucleophilicity - The exocyclic amino group may have reduced nucleophilicity. For reactions at this position, consider using stronger activating agents or more forcing conditions.[4]

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

A2: Side product formation is a common issue. The structure of this compound offers multiple reactive sites, which can lead to various side reactions.

Common Side Products and Mitigation Strategies:

Side ProductIdentificationMitigation Strategies
N-Oxide Formation Mass increase of +16 Da compared to the starting material or product.[3]- Ensure a strictly inert atmosphere (nitrogen or argon).[3] - Use high-purity, anhydrous solvents to minimize oxidizing impurities.[3]
Over-alkylation/arylation Mass corresponds to the addition of more than one alkyl/aryl group.- Use a stoichiometric amount of the alkylating/arylating agent.[3] - Add the electrophile slowly to the reaction mixture.[3] - Conduct the reaction at a lower temperature to control the rate.[3]
Hydrolysis Products Mass corresponds to the cleavage of functional groups by water.- Use anhydrous solvents and reagents. - Perform the reaction under strictly anhydrous conditions.[3]
Dimerization/Polymerization Observation of high molecular weight species by MS.- Run the reaction at a lower concentration.[3] - Add the limiting reagent slowly.[3]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting reactions with this compound.

G start Reaction Issue Identified low_yield Low or No Yield start->low_yield side_products Side Product Formation start->side_products check_purity Check Reagent Purity & Stoichiometry low_yield->check_purity check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions identify_impurity Identify Impurity Structure (MS, NMR) side_products->identify_impurity optimize_reagents Optimize Reagents (Solvent, Catalyst, Base) check_purity->optimize_reagents optimize_conditions Optimize Conditions (Concentration, Addition Rate) check_conditions->optimize_conditions success Successful Reaction optimize_reagents->success optimize_conditions->success adjust_for_impurity Adjust Conditions to Minimize Impurity identify_impurity->adjust_for_impurity adjust_for_impurity->success

Caption: A general workflow for troubleshooting common issues.

Potential Side Reaction Pathways

The following diagram illustrates potential pathways for common side reactions.

G start 1-amino-4,6-dimethyl pyridin-2(1H)-one + Reagents desired_product Desired Product start->desired_product Desired Reaction Pathway n_oxide N-Oxide Formation start->n_oxide [O] Impurity / Air over_alkylation Over-Alkylation/ Arylation start->over_alkylation Excess Electrophile hydrolysis Hydrolysis start->hydrolysis Trace H2O

Caption: Potential pathways for common side product formation.

Experimental Protocols

General Protocol for N-Alkylation

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Base Addition: Add a suitable base (e.g., NaH, K2CO3, or Cs2CO3) (1.1 - 1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., alkyl halide) (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction may require heating.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Acylation of the Exocyclic Amino Group

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA) (1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a dilute aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

References

Technical Support Center: Purification of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 1-amino-4,6-dimethylpyridin-2(1H)-one.

Troubleshooting Guides

Issue 1: Low Yield or No Crystal Formation During Recrystallization

Question: I'm experiencing low yields or failure to obtain crystals when trying to recrystallize my crude this compound. What are the possible causes and solutions?

Answer:

This is a common challenge, particularly with polar compounds. The issue often lies in the choice of solvent and the experimental conditions. Here are several troubleshooting steps:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For polar pyridinone derivatives, common single-solvent choices include ethanol, methanol, or isopropanol. If a single solvent is not effective, a two-solvent system can be employed.[1][2] In a two-solvent system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly.[1]

    • Actionable Tip: Conduct small-scale solubility tests with a range of solvents to identify the optimal system for your compound.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet started to crystallize.

    • Actionable Tip: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Excess Solvent: Using too much solvent is a frequent cause of crystallization failure.

    • Actionable Tip: If crystallization does not occur upon cooling, try to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or a fine powder instead of well-defined crystals.

    • Actionable Tip: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: Streaking or Poor Separation in Column Chromatography

Question: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

Answer:

Streaking and poor separation of polar, basic compounds like this compound on silica gel are often due to strong interactions with the acidic silanol groups of the stationary phase.[4]

  • Mobile Phase Modification: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

    • Actionable Tip: Add 0.5-2% triethylamine or ammonia solution to your mobile phase (e.g., dichloromethane/methanol).[5]

  • Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase.

    • Actionable Tip: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18), is another option for polar compounds.[4][6]

  • Sample Loading: Improper sample loading can lead to band broadening and poor separation.

    • Actionable Tip: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. For compounds with poor solubility in the eluent, dry loading (adsorbing the sample onto a small amount of silica gel before loading onto the column) is recommended.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-amination of 4,6-dimethylpyridin-2(1H)-one. Potential impurities can arise from the starting materials, side reactions, or incomplete reactions.

  • Unreacted Starting Material: Incomplete amination will result in the presence of 4,6-dimethylpyridin-2(1H)-one in the crude product.

  • Side Products from N-amination: The N-amination of pyridines can sometimes lead to the formation of side products, particularly if the reaction conditions are not carefully controlled.[8]

  • Byproducts from the Synthesis of the Pyridinone Ring: If the starting 4,6-dimethylpyridin-2(1H)-one was synthesized, impurities from that reaction may carry over. Common side reactions in pyridine synthesis include the formation of isomers and over-alkylation products.[9]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography.

  • Procedure: Spot a small amount of each collected fraction onto a TLC plate. Develop the plate using the same solvent system as the column. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., ninhydrin for the amino group).

  • Interpretation: Fractions containing a single spot with the same Rf value as the pure product can be combined.

Q3: What are the recommended starting conditions for HPLC analysis of this compound?

A3: For polar, basic compounds like this, reversed-phase HPLC is a suitable analytical technique.

  • Column: A C18 column is a good starting point.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[11]

  • Detection: UV detection is appropriate for this compound due to the presence of the pyridinone chromophore.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemSuitability for Polar PyridinonesNotes
EthanolGoodOften provides good crystal formation.[2]
MethanolGoodSimilar to ethanol, good for polar compounds.
IsopropanolGoodAnother common choice for recrystallization.
Ethanol/WaterVery GoodA two-solvent system where water acts as the anti-solvent.[12]
Ethyl Acetate/HexaneModerateCan be effective if the compound is not overly polar.

Table 2: Troubleshooting Summary for Purification

ProblemPotential CauseRecommended Solution
Recrystallization
No crystals formSolvent choice is not optimal; solution is not saturated.Test different solvents; evaporate excess solvent.[3]
Oiling outCompound is precipitating too quickly or is impure.Slow down the cooling rate; try a different solvent.
Column Chromatography
Streaking on TLC/ColumnStrong interaction with acidic silica.Add a basic modifier (e.g., triethylamine) to the eluent.[5]
Poor separationInappropriate mobile phase polarity.Optimize the solvent system using TLC.
Compound won't eluteCompound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable mobile phase that provides good separation and an Rf value of ~0.2-0.4 for the target compound. For this polar compound, a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point. Consider adding 0.5-1% triethylamine to the eluent.[4][6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.[7]

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound TLC_Analysis TLC Analysis for Method Selection Crude_Product->TLC_Analysis Evaluate Polarity & Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization If solid & suitable solvent found Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography If complex mixture or oil Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Mother_Liquor Impurities in Mother Liquor Recrystallization->Mother_Liquor Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions HPLC_Analysis HPLC Analysis Pure_Solid->HPLC_Analysis NMR_Analysis NMR Spectroscopy Pure_Solid->NMR_Analysis Pure_Fractions->HPLC_Analysis Pure_Fractions->NMR_Analysis Final_Characterization Final Product Characterization HPLC_Analysis->Final_Characterization NMR_Analysis->Final_Characterization

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Recrystallization_Issue Recrystallization Fails Start->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Fails Start->Chromatography_Issue Column Chromatography Check_Solvent Optimize Solvent System Recrystallization_Issue->Check_Solvent Check_Concentration Increase Concentration Recrystallization_Issue->Check_Concentration Induce_Crystallization Induce Crystallization (Scratch/Seed) Recrystallization_Issue->Induce_Crystallization Slow_Cooling Ensure Slow Cooling Recrystallization_Issue->Slow_Cooling Modify_Eluent Add Basic Modifier to Eluent Chromatography_Issue->Modify_Eluent Change_Stationary_Phase Use Alumina or Reversed-Phase Chromatography_Issue->Change_Stationary_Phase Optimize_Loading Use Dry Loading Technique Chromatography_Issue->Optimize_Loading Check_Solvent->Recrystallization_Issue Re-attempt Check_Concentration->Recrystallization_Issue Re-attempt Induce_Crystallization->Recrystallization_Issue Re-attempt Slow_Cooling->Recrystallization_Issue Re-attempt Modify_Eluent->Chromatography_Issue Re-attempt Change_Stationary_Phase->Chromatography_Issue Re-attempt Optimize_Loading->Chromatography_Issue Re-attempt

References

stability and storage conditions for 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 1-amino-4,6-dimethylpyridin-2(1H)-one for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. Based on supplier recommendations for cold-chain transportation and safety data sheets for structurally similar compounds, the following conditions are advised:

  • Temperature: Refrigerate upon receipt. For long-term storage, maintain a temperature between 2°C and 8°C.[1] Some suppliers may recommend referring to the product label for specific storage temperatures.

  • Atmosphere: Store in a dry and well-ventilated place.[1][2][3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][3]

  • Light: While not explicitly stated for this compound, it is good laboratory practice to protect all chemicals from direct light.

Q2: What is the known stability and shelf-life of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been documented, its structure as a hydrazine derivative suggests potential sensitivity to oxidation and strong acids. The pyridinone ring itself is a stable aromatic system but can be susceptible to chemical attack under harsh conditions.

Q4: What are the primary applications of this compound?

A4: this compound is primarily utilized as a chemical building block or synthetic intermediate in organic and medicinal chemistry.[5] Its structure, featuring a reactive amino group on a pyridinone scaffold, makes it a valuable precursor for the synthesis of more complex molecules. For instance, a structurally similar compound, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a key intermediate in the synthesis of various derivatives with potential anti-microbial activities.[6]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in synthetic protocols.

Problem Potential Cause Suggested Solution
Low or no reaction yield Degraded starting material: The compound may have degraded due to improper storage (e.g., exposure to heat, moisture, or light).Ensure the compound has been stored correctly at 2-8°C in a tightly sealed container. If degradation is suspected, it is advisable to use a fresh batch.
Incomplete dissolution: The compound may not be fully dissolved in the reaction solvent.Check the solubility of the compound in the chosen solvent. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
Inappropriate reaction conditions: The reaction conditions (temperature, catalyst, reaction time) may not be optimal.Review the experimental protocol. For reactions involving the amino group, ensure the appropriate base and reaction temperature are used. Literature on similar N-amino pyridinone compounds can provide guidance.
Formation of side products Reactivity of the N-amino group: The hydrazine moiety can be highly reactive and may lead to side reactions.Use mild reaction conditions where possible. Protect the amino group with a suitable protecting group if it is not the intended reaction site.
Oxidation: The compound may be susceptible to oxidation, especially in the presence of air and certain reagents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product purification Polarity of the compound/products: The presence of the amino and carbonyl groups can make the compound and its derivatives polar, which may complicate purification by standard column chromatography.Consider alternative purification techniques such as recrystallization or preparative HPLC. For column chromatography, a polar solvent system may be required.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not widely published, the following is a representative protocol for a common reaction type involving a structurally similar compound, which can be adapted by researchers. This protocol describes the synthesis of hydrazide hydrazones from a related N-amino-pyridinone derivative and can serve as a starting point for designing experiments with the target compound.

Synthesis of Derivatives from this compound (General Procedure)

This procedure is adapted from the synthesis of hydrazide hydrazones using a similar N-amino-pyridinone precursor.[6]

Objective: To synthesize a derivative by reacting the amino group of this compound with an appropriate electrophile (e.g., an aldehyde or ketone to form a hydrazone).

Materials:

  • This compound

  • Aldehyde or ketone

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can then be collected.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

As specific quantitative data for the stability of this compound is not available, the following table summarizes the recommended storage and handling parameters based on available information for this and similar compounds.

ParameterValue/RecommendationSource
Storage Temperature 2 - 8 °C (Refrigerated)[1], Inferred from "cold-chain transportation"
Storage Conditions Dry, well-ventilated, tightly closed container, protected from light[1][2][3]
Long-term Stability Not explicitly defined; best used fresh. Similar compounds stable for up to 6 months under refrigeration.[4]
Incompatible Materials Strong oxidizing agents[1]

Visualizations

Logical Workflow for the Use of this compound in Synthesis

The following diagram illustrates a typical workflow for utilizing this compound as a synthetic intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add electrophile (e.g., aldehyde, ketone) dissolve->add_reagent add_catalyst Add catalyst (e.g., acetic acid) add_reagent->add_catalyst reflux Heat under reflux add_catalyst->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration/evaporation) cool->isolate purify Purify product (e.g., recrystallization) isolate->purify end Final Derivative purify->end

Synthetic workflow for derivatization.

References

Technical Support Center: Scale-Up Synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one. Below are troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-amination of 4,6-dimethylpyridin-2(1H)-one? A1: The most prevalent and effective method for the N-amination of pyridinones is the use of an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a widely used reagent for this transformation due to its reactivity and commercial availability.[1][2][3][4] The reaction typically proceeds by nucleophilic attack of the pyridinone nitrogen on the electrophilic nitrogen of HOSA.

Q2: What are the primary safety concerns when working with hydroxylamine-O-sulfonic acid (HOSA) on a large scale? A2: Hydroxylamine-O-sulfonic acid is a corrosive and hygroscopic solid.[1] When scaling up, it is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat. The reaction with the pyridinone can be exothermic, so controlled addition of reagents and efficient heat dissipation are critical to prevent thermal runaway. A study on hydroxylamine compounds suggests careful monitoring of thermal decomposition.

Q3: How can I monitor the progress of the N-amination reaction? A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of the starting material (4,6-dimethylpyridin-2(1H)-one) and the formation of the desired product, this compound.

Q4: What are the typical solvents used for this reaction? A4: The choice of solvent can influence the reaction rate and yield. Protic solvents like water or alcohols, as well as aprotic polar solvents, have been used for amination reactions with HOSA. The selection will depend on the solubility of the starting materials and the reaction temperature.

Q5: Are there any known stable alternatives to HOSA for N-amination? A5: While HOSA is common, other electrophilic aminating agents exist. For instance, O-(diphenylphosphinyl)hydroxylamine and other O-substituted hydroxylamines can be used. Some research groups have developed specialized reagents for specific amination reactions, which may offer advantages in terms of stability or selectivity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor via TLC or HPLC until the starting material is consumed. - Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation and potential side products.
Suboptimal Reagent Ratio - Stoichiometry: The molar ratio of HOSA to the pyridinone is critical. An excess of HOSA may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges. Experiment with varying the equivalents of HOSA on a small scale to find the optimal ratio.
Poor Reagent Quality - HOSA Stability: HOSA is hygroscopic and can decompose over time, especially if not stored properly at low temperatures.[1] Use freshly purchased or properly stored HOSA. The purity of HOSA can be checked by iodometric titration.[1]
Incorrect pH - Basicity/Acidity: The reaction conditions may need to be basic or acidic to facilitate the amination. The nucleophilicity of the pyridinone can be influenced by pH. Consider the addition of a non-nucleophilic base if necessary.
Issue 2: Formation of Significant Side Products
Side Product Identification Mitigation Strategies
Dimerization Products Impurities with a mass corresponding to the dimer of the starting material or product.- Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. - Slow Addition: Add the pyridinone to the solution of HOSA slowly to maintain a low concentration of the nucleophile.
Over-amination or Polyamination Products with multiple amino groups added.- Stoichiometry Control: Use a controlled amount of HOSA.
Ring-Opened Products Certain pyridinone structures can undergo ring-opening under harsh conditions.- Milder Conditions: Attempt the reaction at a lower temperature or with a less aggressive aminating agent.
Issue 3: Difficulties in Product Isolation and Purification
Problem Troubleshooting Steps
Product is an oil or does not crystallize - Solvent Screening: Experiment with a variety of solvent/anti-solvent systems for crystallization. Common choices include ethanol, isopropanol, ethyl acetate, and heptane. - Purification by Chromatography: If crystallization is unsuccessful, column chromatography on silica gel may be an effective purification method.
Product is contaminated with unreacted starting material - Reaction Optimization: First, try to drive the reaction to completion. - Selective Extraction: The basicity of the starting material and product may differ. An acid/base extraction workup could selectively remove one of the components.
Product is dark or discolored - Decolorization: Treat a solution of the crude product with activated carbon before crystallization.

Quantitative Data Summary

The following table presents hypothetical data for the scale-up synthesis of this compound, based on typical yields and reaction parameters for similar chemical transformations. This data should be used as a general guideline for process development.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
4,6-dimethylpyridin-2(1H)-one (equivalents) 1.01.01.0
Hydroxylamine-O-sulfonic acid (equivalents) 1.2 - 1.51.2 - 1.51.2 - 1.5
Solvent Volume (L/kg of starting material) 0.1 L10 L100 L
Reaction Temperature (°C) 50 - 7050 - 7050 - 70
Reaction Time (hours) 4 - 86 - 128 - 16
Typical Isolated Yield (%) 75 - 85%70 - 80%65 - 75%
Purity after Crystallization (%) >98%>98%>98%

Experimental Protocols

Synthesis of 4,6-dimethylpyridin-2(1H)-one (Starting Material)

A common route to 4,6-dimethylpyridin-2(1H)-one is through the cyclization of acetylacetone with a suitable nitrogen source, such as cyanoacetamide, followed by hydrolysis.

Scale-Up Synthesis of this compound

Safety Precaution: This reaction can be exothermic. Ensure the reaction vessel is equipped with efficient cooling and that reagents are added at a controlled rate, especially on a larger scale.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4,6-dimethylpyridin-2(1H)-one (1.0 eq) and a suitable solvent (e.g., water or an aqueous alcohol mixture).

  • Reagent Addition: Prepare a solution of hydroxylamine-O-sulfonic acid (1.2-1.5 eq) in the same solvent. Add the HOSA solution to the pyridinone solution dropwise via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-30°C with external cooling.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-70°C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Be cautious as gas evolution may occur.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration and wash with cold water. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield this compound as a crystalline solid.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Charge 4,6-dimethylpyridin-2(1H)-one - Add Solvent start->setup addition Controlled Addition: - Add HOSA solution dropwise - Maintain temperature (20-30°C) setup->addition reaction Reaction: - Heat to 50-70°C - Monitor by HPLC addition->reaction workup Work-up: - Cool to room temperature - Neutralize with base (pH 7-8) reaction->workup isolation Isolation: - Filtration or Extraction workup->isolation purification Purification: - Recrystallization isolation->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products? start->side_products No increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time Yes optimize_ratio Optimize Reagent Ratio incomplete_rxn->optimize_ratio No lower_conc Lower Concentration side_products->lower_conc Yes end_bad Further Optimization Needed side_products->end_bad No end_good Yield Improved increase_time->end_good check_reagent Check HOSA Quality optimize_ratio->check_reagent check_reagent->end_bad slow_addition Slow Reagent Addition lower_conc->slow_addition slow_addition->end_good

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-Amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-amino-4,6-dimethylpyridin-2(1H)-one. The following information is designed to help manage and control impurities that may arise during the synthesis, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most frequently employed synthetic route involves the reaction of dehydroacetic acid (DHA) with hydrazine hydrate. This reaction can lead to the formation of the desired this compound, but is also prone to the formation of side products, most notably pyrazole derivatives.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The principal impurity is typically a pyrazole derivative formed from the reaction of dehydroacetic acid with hydrazine. The reaction can proceed through different pathways, leading to either the desired pyridin-2-one ring or a pyrazole ring system. Other potential impurities include unreacted starting materials and products from side reactions of hydrazine.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material and (if available) the product and known impurities, you can visualize the consumption of reactants and the formation of products and byproducts. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of product and impurities.

Q4: What are the recommended methods for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the point of saturation. Slow cooling should then induce the crystallization of the pure product. Column chromatography can also be employed for purification, although it is a more resource-intensive technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Reaction conditions (temperature, time, solvent) are not optimal.Systematically vary the reaction temperature and time to find the optimal conditions. The choice of solvent can also influence the reaction pathway; consider screening different solvents.
Incorrect stoichiometry of reactants.Ensure the molar ratio of dehydroacetic acid to hydrazine hydrate is optimized. An excess of one reactant may favor the formation of side products.
High levels of pyrazole impurity The reaction mechanism is favoring the formation of the pyrazole ring.The reaction pathway can be sensitive to pH and temperature. Experiment with adjusting the pH of the reaction mixture. Lowering the reaction temperature may also favor the formation of the desired pyridinone.
Inadequate purification.Optimize the recrystallization procedure. Ensure the use of the minimum amount of hot solvent to dissolve the crude product and allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Product is discolored Presence of colored byproducts from side reactions.Treat the solution of the crude product with activated charcoal before recrystallization. The charcoal will adsorb colored impurities.
Difficulty in inducing crystallization The solution is not sufficiently saturated, or the product is an oil.If the solution is not saturated, carefully evaporate some of the solvent. If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide nucleation sites. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Inconclusive NMR or HPLC results The sample contains a mixture of isomers or unresolved impurities.For NMR, consider using a higher field strength spectrometer or 2D NMR techniques (e.g., HSQC, HMBC) for better resolution and structural elucidation. For HPLC, optimize the mobile phase composition, gradient, and column type to achieve better separation of the components.

Experimental Protocols

General Synthesis of this compound from Dehydroacetic Acid and Hydrazine Hydrate

This protocol provides a general procedure. Optimal conditions may vary and should be determined experimentally.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dehydroacetic acid in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The molar ratio of hydrazine hydrate to dehydroacetic acid should be optimized, but a slight excess of hydrazine hydrate is often used.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will depend on the specific conditions and should be determined by the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.

Purification by Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Allow the flask to cool slowly to room temperature. Pure crystals of the product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method can be developed to assess the purity of this compound and quantify impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile. The gradient should be optimized to achieve good separation between the product and potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound and impurities have significant absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized product and identifying impurities.

  • Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The spectrum should be integrated to determine the relative number of protons. The chemical shifts and coupling constants will provide information about the structure.

  • ¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule.

Data Presentation

Table 1: Representative HPLC Purity Data under Different Reaction Conditions

Reaction Condition Solvent Temperature (°C) Time (h) Purity of Product (%) Pyrazole Impurity (%)
AEthanolReflux48512
BEthanol508926
CIsopropanolReflux68810

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dehydroacetic Acid + Hydrazine Hydrate reaction Reaction in Solvent (e.g., Ethanol) start->reaction workup Cooling and Crude Product Isolation reaction->workup recrystallization Recrystallization (e.g., Ethanol/Water) workup->recrystallization Crude Product filtration Filtration and Drying recrystallization->filtration hplc HPLC Purity Check filtration->hplc Purified Product nmr NMR Structural Confirmation filtration->nmr final_product Pure this compound hplc->final_product nmr->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for High Impurity Levels

troubleshooting_impurities cluster_reaction_params Reaction Optimization cluster_purification_params Purification Optimization start High Impurity Levels Detected check_reaction Review Reaction Conditions start->check_reaction check_purification Evaluate Purification Method start->check_purification temp Adjust Temperature check_reaction->temp time Modify Reaction Time check_reaction->time solvent Change Solvent check_reaction->solvent recrystallization_solvent Optimize Recrystallization Solvents check_purification->recrystallization_solvent cooling_rate Control Cooling Rate check_purification->cooling_rate charcoal Use Activated Charcoal check_purification->charcoal end Achieve Desired Purity temp->end time->end solvent->end recrystallization_solvent->end cooling_rate->end charcoal->end

Caption: Troubleshooting guide for addressing high impurity levels in the synthesis.

Technical Support Center: Catalyst Selection for Reactions Involving 1-Amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate catalysts for reactions involving 1-amino-4,6-dimethylpyridin-2(1H)-one. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for catalytic reactions?

A1: The primary reactive sites on this compound for catalytic functionalization are the C-H bonds on the pyridinone ring, specifically at the C3 and C5 positions, and the N-amino group. The methyl groups can also be sites for certain reactions. The lone pair of electrons on the exocyclic nitrogen atom can influence the regioselectivity of these reactions.

Q2: Which types of catalytic reactions are commonly performed on pyridinone scaffolds?

A2: Pyridinone scaffolds are versatile and can undergo a variety of catalytic reactions, including:

  • C-H Functionalization : Direct arylation, alkylation, and amination at the C3 and C5 positions are common.

  • Cross-Coupling Reactions : Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are often employed, typically requiring prior functionalization of the pyridinone ring (e.g., halogenation).

  • N-Arylation/Alkylation : The N-amino group can be functionalized using cross-coupling reactions.

Q3: How does the N-amino group influence catalyst selection and reaction outcomes?

A3: The N-amino group is a key directing group in C-H functionalization reactions. It can coordinate to the metal center of the catalyst, directing the functionalization to the adjacent C-H bonds. However, it can also act as a nucleophile or a ligand, potentially leading to side reactions or catalyst inhibition. The choice of catalyst and ligands is crucial to control the desired reactivity.

Troubleshooting Guides

Problem 1: Low or No Yield in C-H Arylation
Possible Cause Recommended Solution
Catalyst Inactivity - Use a fresh batch of palladium catalyst and ligands. Palladium catalysts can be sensitive to air and moisture.[1] - Ensure proper activation of the precatalyst if required by the specific protocol.
Incorrect Ligand Choice - The ligand plays a critical role in stabilizing the catalyst and promoting the desired reactivity. For C-H arylation, phosphine-based ligands (e.g., XPhos, SPhos) or specialized nitrogen-based ligands can be effective.[2] - Screen a variety of ligands to find the optimal one for your specific substrate and coupling partner.
Inappropriate Oxidant - Many Pd(II)-catalyzed C-H functionalizations require an oxidant to regenerate the active catalyst. Common oxidants include AgOAc, Cu(OAc)₂, and benzoquinone. The choice of oxidant can significantly impact the reaction outcome.
Sub-optimal Reaction Conditions - Optimize the reaction temperature. While some C-H arylations proceed at room temperature, many require heating.[2] - Ensure the use of anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.
Problem 2: Poor Regioselectivity (Mixture of C3 and C5 isomers)
Possible Cause Recommended Solution
Steric Hindrance - The methyl groups at C4 and C6 can influence the accessibility of the C3 and C5 positions. The choice of a bulky or less bulky ligand can sometimes steer the selectivity towards one position over the other.
Electronic Effects - The electronic nature of the coupling partner can influence the regioselectivity. Experiment with electron-rich and electron-poor aryl halides to assess the impact on the product distribution.
Directing Group Coordination - The coordination of the N-amino group to the metal center is key. Modifying the reaction conditions (e.g., solvent, additives) can sometimes alter this coordination and improve selectivity.
Problem 3: Catalyst Poisoning or Deactivation
Possible Cause Recommended Solution
Impure Starting Materials - Purify all reactants, especially the this compound starting material, to remove any potential catalyst poisons such as sulfur- or phosphorus-containing impurities.[3]
Presence of Water or Oxygen - Employ rigorous anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude moisture and oxygen from the reaction.[1]
Side Reactions with the N-amino Group - The N-amino group might coordinate too strongly to the catalyst, leading to deactivation. The addition of a co-catalyst or an additive might mitigate this effect.

Catalyst and Ligand Selection Tables

The following tables summarize potential catalyst systems for different reaction types involving this compound. These are starting points for optimization.

Table 1: Catalyst Systems for C-H Arylation

Catalyst PrecursorLigandOxidantBaseSolventTypical Temp. (°C)
Pd(OAc)₂XPhosAg₂CO₃K₂CO₃Toluene100-120
PdCl₂(MeCN)₂SPhosCu(OAc)₂Cs₂CO₃Dioxane80-110
[Pd(allyl)Cl]₂P(o-tol)₃BenzoquinoneNaOAcAcetic Acid100

Table 2: Catalyst Systems for N-Arylation (Buchwald-Hartwig Cross-Coupling)

Catalyst PrecursorLigandBaseSolventTypical Temp. (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XantphosCs₂CO₃Dioxane90-120
[Pd(allyl)Cl]₂RuPhosK₃PO₄t-BuOH70-100

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of this compound

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the oxidant (e.g., Ag₂CO₃, 1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of this compound

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the selected ligand (e.g., BINAP, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl halide (1.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 4 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 100 °C) for 16-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

CatalystSelectionWorkflow start Start: Reaction Planning (this compound) reaction_type Select Reaction Type start->reaction_type ch_func C-H Functionalization reaction_type->ch_func e.g., Arylation n_func N-Functionalization reaction_type->n_func e.g., Buchwald-Hartwig catalyst_system_ch Select Catalyst System (e.g., Pd(OAc)₂/XPhos) ch_func->catalyst_system_ch catalyst_system_n Select Catalyst System (e.g., Pd₂(dba)₃/BINAP) n_func->catalyst_system_n optimization Reaction Optimization (Temperature, Solvent, Base) catalyst_system_ch->optimization catalyst_system_n->optimization troubleshooting Troubleshooting optimization->troubleshooting low_yield Low Yield? troubleshooting->low_yield side_products Side Products? low_yield->side_products No check_catalyst Check Catalyst/Ligand Activity Review Reaction Conditions low_yield->check_catalyst Yes success Successful Reaction side_products->success No modify_conditions Modify Ligand/Base/Solvent Adjust Temperature side_products->modify_conditions Yes check_catalyst->optimization modify_conditions->optimization

Caption: Catalyst selection workflow for reactions of this compound.

TroubleshootingLogic start Problem Identified issue_type What is the main issue? start->issue_type low_yield Low/No Yield issue_type->low_yield Yield poor_selectivity Poor Regioselectivity issue_type->poor_selectivity Selectivity catalyst_death Catalyst Deactivation issue_type->catalyst_death Activity action_yield Verify Catalyst Activity Optimize Conditions (Temp, Time) Check Reagent Purity low_yield->action_yield action_selectivity Screen Ligands (Sterics) Change Solvent Polarity Modify Directing Group (if possible) poor_selectivity->action_selectivity action_deactivation Ensure Inert Atmosphere Purify Starting Materials Use Additives to Mitigate Inhibition catalyst_death->action_deactivation re_evaluate Re-evaluate Reaction action_yield->re_evaluate action_selectivity->re_evaluate action_deactivation->re_evaluate

References

Technical Support Center: Solvent Effects on the Reactivity of 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of solvents on the reactivity of 1-amino-4,6-dimethylpyridin-2(1H)-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during such experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the study of solvent effects on the reactivity of this compound, particularly focusing on a representative N-alkylation reaction with an electrophile (e.g., benzyl bromide).

Issue 1: Low or No Product Yield

  • Symptom: Analysis of the reaction mixture by TLC, LC-MS, or NMR shows a low conversion of the starting material to the desired N-alkylated product.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Poor Solubility of Starting Material Select a solvent that completely dissolves this compound at the reaction temperature. A solubility test prior to the kinetic study is advisable.
Solvent-Induced Deactivation of Nucleophile In polar protic solvents (e.g., methanol, ethanol), the lone pair of the amino group can be heavily solvated through hydrogen bonding, reducing its nucleophilicity.[1] Consider switching to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) which can enhance nucleophilicity.[1][2]
Inappropriate Solvent Polarity for Transition State The polarity of the solvent can significantly affect the stability of the transition state. For reactions proceeding through a charged transition state, a more polar solvent will generally increase the reaction rate. Experiment with a range of solvents with varying dielectric constants.
Insufficient Reaction Time or Temperature Some solvents may necessitate longer reaction times or higher temperatures to achieve significant conversion. Monitor the reaction over an extended period. If the reaction is clean but slow, consider a modest increase in temperature.
Degradation of Starting Material or Product The stability of the pyridinone core can be solvent and temperature-dependent. Check for the appearance of degradation products. If degradation is observed, a less reactive solvent or lower reaction temperature should be used.

Issue 2: Formation of Side Products

  • Symptom: Multiple spots on TLC or peaks in LC-MS indicate the presence of undesired byproducts.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
N-Oxide Formation The pyridine nitrogen can be oxidized to an N-oxide, especially at elevated temperatures in the presence of air.[3] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[3]
Dimerization or Polymerization Intermolecular reactions can be favored at high concentrations.[3] Running the reaction at a lower concentration may reduce the formation of these byproducts.[3]
Over-alkylation The product itself may be nucleophilic and react further with the electrophile. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[3]
Solvent Participation in the Reaction Some solvents can react with the starting materials or intermediates. For example, DMF can decompose at high temperatures to produce dimethylamine, which is nucleophilic.[3] Choose a more inert solvent if solvent-related byproducts are suspected.
Hydrolysis The presence of water can lead to hydrolysis of either the starting materials or products, particularly with sensitive functional groups.[3] Use anhydrous solvents and reagents, and dry all glassware thoroughly.[3]

Frequently Asked Questions (FAQs)

Q1: What are the general expectations for solvent effects on an N-alkylation reaction of this compound?

A1: For a typical SN2 N-alkylation reaction, polar aprotic solvents like DMF, DMSO, and acetonitrile are expected to give faster reaction rates compared to polar protic solvents like methanol and ethanol.[1][2] This is because polar protic solvents can form hydrogen bonds with the amino group, stabilizing the ground state and increasing the activation energy.[1] Nonpolar solvents like toluene or hexane are generally poor choices due to the low solubility of the likely polar starting material and their inability to stabilize any charge separation in the transition state.

Q2: How can I accurately compare reaction rates in different solvents?

A2: To obtain comparable kinetic data, it is crucial to maintain consistent reaction conditions, including temperature, concentration of reactants, and stirring rate. The reaction progress should be monitored by a reliable analytical technique such as HPLC, GC, or NMR spectroscopy by taking aliquots at regular time intervals. The initial rates method or fitting the concentration-time data to an appropriate rate law can be used to determine the rate constants.

Q3: My reaction seems to stall after a certain percentage of conversion. What could be the cause?

A3: This could be due to several factors. The reaction may be reversible and has reached equilibrium. Alternatively, a product-inhibition scenario might be occurring where the product complexes with a reactant or catalyst. It is also possible that one of the starting materials is degrading over time under the reaction conditions. Analyzing the reaction mixture for the presence of starting materials and any new species can help diagnose the issue.

Q4: I am observing a change in the color of my reaction mixture in certain solvents. Should I be concerned?

A4: A color change can indicate the formation of a charge-transfer complex between the solute and the solvent, or it could be a sign of decomposition or side product formation. It is important to characterize the species responsible for the color change. If the color change is associated with the formation of impurities, the solvent system should be reconsidered.

Q5: How do I choose an initial set of solvents for a screening study?

A5: A good starting point is to select a diverse set of solvents that cover a range of polarities and functionalities. This could include:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetonitrile, DMF, DMSO

  • Nonpolar Aprotic: Toluene, Dioxane

  • Chlorinated: Dichloromethane

This selection will provide a broad overview of how solvent properties influence the reaction.

Quantitative Data Summary

The following table provides hypothetical kinetic data for the N-alkylation of this compound with benzyl bromide in various solvents at a constant temperature. This data is illustrative and based on general principles of solvent effects on SN2 reactions.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
n-Hexane1.9< 0.01
Toluene2.40.1
Dichloromethane9.11
Tetrahydrofuran (THF)7.60.5
Acetonitrile (MeCN)37.525
Dimethylformamide (DMF)36.750
Dimethyl sulfoxide (DMSO)46.7100
Ethanol (EtOH)24.60.8
Methanol (MeOH)32.70.6

Experimental Protocols

Protocol: Kinetic Analysis of Solvent Effects on the N-Alkylation of this compound

This protocol describes a general procedure for determining the second-order rate constant for the reaction between this compound and an alkylating agent (e.g., benzyl bromide) in various solvents.

1. Materials and Reagents:

  • This compound

  • Benzyl bromide (or other suitable electrophile)

  • Anhydrous solvents (e.g., acetonitrile, DMF, ethanol, etc.)

  • Internal standard for analysis (e.g., naphthalene, biphenyl)

  • Reaction vials with septa

  • Thermostatically controlled reaction block or oil bath

  • Magnetic stirrer and stir bars

  • Syringes for sampling

  • Analytical instrument (e.g., HPLC, GC, or NMR)

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of benzyl bromide (e.g., 0.1 M) in the same solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a reaction vial equipped with a stir bar, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Place the vial in the thermostatically controlled block set to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate for at least 15 minutes.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated benzyl bromide stock solution to the reaction vial. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a large volume of cold mobile phase for HPLC analysis).

  • Analysis:

    • Analyze the quenched samples by the chosen analytical method (e.g., HPLC) to determine the concentration of the starting material and/or product relative to the internal standard.

  • Data Processing:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • Alternatively, for a second-order reaction, plot 1/[Reactant] versus time. The slope of this line will be equal to the rate constant, k.

  • Repeat for Each Solvent:

    • Repeat steps 1-5 for each solvent to be investigated, ensuring identical conditions (temperature, initial concentrations).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_SM Prepare Stock Solutions (Reactant, Electrophile, Internal Standard) Equilibrate Equilibrate Reactant and Internal Standard at Reaction Temperature Prep_SM->Equilibrate Prep_Vials Prepare Reaction Vials Prep_Vials->Equilibrate Initiate Initiate Reaction (Add Electrophile) Equilibrate->Initiate Sampling Take Aliquots at Time Intervals Initiate->Sampling Data Process Data (Calculate Rate Constant) Quench Quench Reaction in Aliquots Sampling->Quench Analyze Analyze Samples (HPLC/GC/NMR) Quench->Analyze Analyze->Data

Caption: Workflow for the kinetic study of solvent effects.

Reaction_Pathway Reactants This compound + Benzyl Bromide TS Transition State [SN2] Reactants->TS k_obs Products N-benzyl-1-amino-4,6-dimethylpyridin-2(1H)-one + HBr TS->Products Solvent Solvent Molecule Solvent->TS Stabilization/ Destabilization

Caption: Hypothetical SN2 reaction pathway showing solvent interaction.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis: 1-amino-4,6-dimethylpyridin-2(1H)-one and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the theoretical NMR spectral characteristics of 1-amino-4,6-dimethylpyridin-2(1H)-one, benchmarked against its parent compound, 4,6-dimethylpyridin-2(1H)-one. This guide provides predicted NMR data, a standardized experimental protocol for data acquisition, and a logical workflow for spectral analysis.

In the field of medicinal chemistry and drug development, precise analytical characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, a substituted pyridinone of interest. Due to the current unavailability of public experimental spectral data for this specific compound, this guide presents a comparative analysis based on highly accurate predicted data. For a meaningful comparison, predicted data for the parent molecule, 4,6-dimethylpyridin-2(1H)-one, is also provided to highlight the spectral shifts induced by the N-amino group.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 4,6-dimethylpyridin-2(1H)-one. These predictions were generated using advanced computational algorithms to provide a reliable estimate of the spectral features.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Protons4,6-dimethylpyridin-2(1H)-one (Predicted)This compound (Predicted)Predicted Shift Difference (Δδ in ppm)
H-36.056.15+0.10
H-55.855.95+0.10
4-CH₃2.252.30+0.05
6-CH₃2.102.15+0.05
N-H~11.5 (broad)--
N-NH₂-~5.5 (broad)-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon4,6-dimethylpyridin-2(1H)-one (Predicted)This compound (Predicted)Predicted Shift Difference (Δδ in ppm)
C-2165.0164.5-0.5
C-3105.0106.0+1.0
C-4150.0149.0-1.0
C-598.099.0+1.0
C-6155.0154.0-1.0
4-CH₃20.020.5+0.5
6-CH₃18.018.5+0.5

The introduction of the 1-amino group is predicted to induce noticeable, albeit minor, shifts in the ¹H and ¹³C NMR spectra. In the ¹H spectrum, a slight downfield shift is anticipated for the ring protons (H-3 and H-5) and the methyl protons. The most significant change will be the appearance of a new broad singlet corresponding to the -NH₂ protons, replacing the N-H proton signal of the parent pyridone. In the ¹³C spectrum, the changes are also subtle, with minor upfield and downfield shifts observed for the ring carbons. These predicted differences provide a valuable reference for the experimental characterization of this compound.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. If any solid particulates are present, filter the solution through a small cotton plug in the pipette.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 to 4096, or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a newly synthesized compound, incorporating the comparison with predicted data for structure verification.

Caption: Workflow for NMR analysis and structure verification.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric fragmentation patterns of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the fragmentation behavior of 2-amino-4,6-dimethylpyridine and 4-hydroxy-1,6-dimethyl-2(1H)-pyridone, structural analogs of the target compound 1-amino-4,6-dimethylpyridin-2(1H)-one, for which mass spectral data is not publicly available. The insights gleaned from these analogs offer a predictive framework for the fragmentation of related aminopyridinone scaffolds.

Executive Summary

This guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation patterns of two key structural analogs of this compound. By examining the fragmentation of a substituted aminopyridine and a substituted pyridinone, we can infer the likely fragmentation pathways of the target compound. The data presented is sourced from publicly available spectral databases and is supplemented with established fragmentation mechanisms for these chemical classes. This comparative analysis serves as a valuable resource for researchers working on the characterization of similar molecular entities.

Comparative Fragmentation Analysis

The mass spectrometric fragmentation of organic molecules under electron ionization provides a reproducible fingerprint that is invaluable for structural identification. The fragmentation patterns of 2-amino-4,6-dimethylpyridine and 4-hydroxy-1,6-dimethyl-2(1H)-pyridone are summarized below.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Putative Fragment Structures/Losses
2-Amino-4,6-dimethylpyridine122107, 94, 78, 67, 53[M-CH₃]⁺, [M-HCN-H]⁺, [C₅H₆N]⁺, [C₄H₅]⁺, [C₄H₅]⁺
4-Hydroxy-1,6-dimethyl-2(1H)-pyridone139111, 96, 83, 68, 55[M-CO]⁺, [M-CO-CH₃]⁺, [M-CO-HCN]⁺, [C₄H₄O]⁺, [C₃H₃O]⁺

Table 1: Comparison of key mass spectral data for 2-amino-4,6-dimethylpyridine and 4-hydroxy-1,6-dimethyl-2(1H)-pyridone.

Fragmentation of 2-Amino-4,6-dimethylpyridine

The mass spectrum of 2-amino-4,6-dimethylpyridine is characterized by a prominent molecular ion peak at m/z 122, consistent with its molecular weight.[1] The fragmentation is dominated by the loss of a methyl radical (CH₃•) to form a stable ion at m/z 107. Subsequent fragmentation likely involves the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings, leading to the ion at m/z 94. Further fragmentation of the pyridine ring results in smaller charged species.

Caption: Proposed fragmentation pathway for 2-amino-4,6-dimethylpyridine.

G mol 2-Amino-4,6-dimethylpyridine (m/z 122) frag1 [M-CH₃]⁺ (m/z 107) mol->frag1 - CH₃• frag2 [M-HCN-H]⁺ (m/z 94) frag1->frag2 - HCN, - H• frag3 Further Fragments frag2->frag3

Fragmentation of 4-Hydroxy-1,6-dimethyl-2(1H)-pyridone

For 4-hydroxy-1,6-dimethyl-2(1H)-pyridone, the molecular ion is observed at m/z 139.[2] A characteristic initial fragmentation for pyridinones is the loss of carbon monoxide (CO), which is observed here with the formation of an ion at m/z 111. This is a common fragmentation pathway for cyclic ketones and lactams. Subsequent losses of a methyl radical and hydrogen cyanide from this intermediate ion explain the other major fragments observed in the spectrum.

Caption: Proposed fragmentation pathway for 4-hydroxy-1,6-dimethyl-2(1H)-pyridone.

G mol 4-Hydroxy-1,6-dimethyl-2(1H)-pyridone (m/z 139) frag1 [M-CO]⁺ (m/z 111) mol->frag1 - CO frag2 [M-CO-CH₃]⁺ (m/z 96) frag1->frag2 - CH₃• frag3 Further Fragments frag2->frag3

Predictive Fragmentation of this compound

Based on the fragmentation patterns of the two analogs, we can predict the likely fragmentation pathways for this compound. The molecule incorporates both the aminopyridine and pyridinone functionalities. Therefore, its fragmentation pattern is expected to exhibit characteristics of both.

The molecular ion should be observed at its molecular weight. We can anticipate two primary fragmentation pathways:

  • Loss of CO: Similar to the pyridinone analog, a loss of carbon monoxide from the pyridinone ring is highly probable.

  • Amino Group Fragmentation: The N-amino group could undergo fragmentation, potentially through the loss of NH₂ or related nitrogen-containing species. Alpha-cleavage adjacent to the amino group is also a possibility.

Further fragmentation would likely involve losses of methyl radicals and hydrogen cyanide from the pyridine ring, as seen in both analogs.

Caption: Predicted fragmentation pathways for this compound.

G mol This compound path1 Loss of CO mol->path1 path2 Amino Group Fragmentation mol->path2 fragments Further Fragments (-CH₃•, -HCN) path1->fragments path2->fragments

Experimental Protocols

The following provides a general experimental protocol for the analysis of aromatic amines and pyridinone derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Dissolution: Dissolve the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional): For compounds with poor volatility or thermal stability, derivatization may be necessary. Silylation is a common technique for hydroxyl and amino groups. A typical procedure involves reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., pyridine, acetonitrile) at a slightly elevated temperature (e.g., 60-70°C) for 30-60 minutes.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: A typical scan range would be from m/z 40 to 400 to encompass the molecular ion and expected fragments.

Caption: General workflow for GC-MS analysis.

G sample Sample Preparation (Dissolution +/- Derivatization) gc Gas Chromatography (Separation) sample->gc ms Mass Spectrometry (Ionization & Fragmentation) gc->ms detector Detection & Data Analysis ms->detector

This guide provides a foundational understanding of the mass spectrometric behavior of substituted aminopyridinones. The comparative data and predictive fragmentation pathways outlined herein should serve as a practical tool for researchers engaged in the structural characterization of related novel chemical entities. The provided experimental protocols offer a starting point for method development for the analysis of these compounds.

References

comparative study of synthetic routes to 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes to 1-amino-4,6-dimethylpyridin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The routes are evaluated based on reaction efficiency, availability of starting materials, and the complexity of the chemical transformations. This document is intended to aid researchers in selecting the most suitable method for their specific needs, providing detailed experimental protocols and quantitative data where available in the literature.

At-a-Glance Comparison of Synthetic Routes

ParameterRoute A: Cyclocondensation and N-AminationRoute B: Pyrylium Salt Transformation
Starting Materials Acetylacetone, Cyanoacetamide, Hydroxylamine-O-sulfonic acidAcetylacetone, Trimethyl orthoformate, Hydrazine hydrate
Number of Steps 32
Key Reactions Knoevenagel condensation, Michael addition, Cyclization, Decyanation, Electrophilic N-aminationCondensation, Cyclization, Nucleophilic substitution/rearrangement
Potential Advantages Utilizes common and inexpensive starting materials. The synthesis of the pyridone core is well-established.Potentially shorter route. Avoids the use of a separate N-amination reagent.
Potential Challenges Requires an additional decyanation step. The N-amination of this specific pyridone is not well-documented.Synthesis of the pyrylium salt precursor can be challenging. The final transformation from the intermediate to the desired product is theoretical and lacks direct literature precedent.

Route A: Cyclocondensation and Subsequent N-Amination

This route involves the initial construction of the 4,6-dimethylpyridin-2(1H)-one core, followed by the introduction of the amino group at the N1 position. The synthesis of the pyridone core is proposed via a well-established condensation reaction, followed by a decyanation and then N-amination.

Logical Workflow for Route A

Route_A A Acetylacetone + Cyanoacetamide B 4,6-dimethyl-3-cyano- pyridin-2(1H)-one A->B Condensation C 4,6-dimethylpyridin-2(1H)-one B->C Decyanation D 1-amino-4,6-dimethyl- pyridin-2(1H)-one C->D N-Amination

Caption: Synthetic strategy for Route A, proceeding through a pyridone intermediate.

Experimental Protocols for Route A

Step 1: Synthesis of 4,6-dimethyl-3-cyano-pyridin-2(1H)-one

A common method for the synthesis of this intermediate is the reaction of acetylacetone with cyanoacetamide in the presence of a basic catalyst.[1][2][3][4][5]

  • Reagents: Acetylacetone, cyanoacetamide, piperidine (catalyst), ethanol.

  • Procedure: A mixture of acetylacetone (1.0 mol), cyanoacetamide (1.0 mol), and piperidine (0.1 mol) in ethanol is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Yield: Reported yields for this reaction are generally in the range of 70-85%.

Step 2: Decyanation of 4,6-dimethyl-3-cyano-pyridin-2(1H)-one

The removal of the 3-cyano group can be achieved by acidic or basic hydrolysis followed by decarboxylation.

  • Reagents: 4,6-dimethyl-3-cyano-pyridin-2(1H)-one, concentrated sulfuric acid.

  • Procedure: The cyanopyridone is heated in concentrated sulfuric acid at a temperature of 160-180 °C for 1-2 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The precipitated product, 4,6-dimethylpyridin-2(1H)-one, is collected by filtration, washed with water, and dried.

  • Yield: This step can proceed in moderate to good yields, typically around 60-70%.

Step 3: N-Amination of 4,6-dimethylpyridin-2(1H)-one

The introduction of the amino group at the nitrogen atom can be accomplished using an electrophilic aminating agent such as hydroxylamine-O-sulfonic acid (HOSA).

  • Reagents: 4,6-dimethylpyridin-2(1H)-one, hydroxylamine-O-sulfonic acid, potassium carbonate, water, and an organic solvent (e.g., dichloromethane).

  • Procedure: To a solution of 4,6-dimethylpyridin-2(1H)-one (1.0 eq) in water, potassium carbonate (2.0 eq) is added. The mixture is cooled in an ice bath, and a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound.

Route B: Pyrylium Salt Transformation

This proposed route offers a more convergent approach, aiming to construct the final N-amino pyridone structure from a pyrylium salt intermediate in a single transformation.

Logical Workflow for Route B

Route_B A Acetylacetone + Trimethyl orthoformate B 2,6-dimethyl-4-methoxy- pyrylium salt A->B Condensation/Cyclization C 1-amino-4,6-dimethyl- pyridin-2(1H)-one B->C Reaction with Hydrazine

Caption: Proposed synthetic strategy for Route B via a pyrylium salt intermediate.

Experimental Protocols for Route B

Step 1: Synthesis of 2,6-dimethyl-4-methoxypyrylium salt

Pyrylium salts can be synthesized from 1,3-dicarbonyl compounds and a suitable C1 synthon.

  • Reagents: Acetylacetone, trimethyl orthoformate, a strong acid catalyst (e.g., perchloric acid or tetrafluoroboric acid).

  • Procedure: Acetylacetone (2.0 eq) and trimethyl orthoformate (1.0 eq) are reacted in the presence of a strong acid catalyst. The mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization. The resulting pyrylium salt often precipitates from the reaction mixture and can be collected by filtration.

  • Yield: The synthesis of this specific pyrylium salt is not extensively documented, but similar preparations of other pyrylium salts report yields ranging from moderate to high.

Step 2: Reaction of 2,6-dimethyl-4-methoxypyrylium salt with Hydrazine

The reaction of pyrylium salts with hydrazine is a known method for the synthesis of N-aminopyridinium salts. It is proposed that the initially formed 1-amino-2-methoxy-pyridinium salt would undergo a subsequent rearrangement or dealkylation to yield the desired pyridin-2-one.

  • Reagents: 2,6-dimethyl-4-methoxypyrylium salt, hydrazine hydrate, a suitable solvent (e.g., ethanol).

  • Procedure: To a solution of the pyrylium salt in a solvent, hydrazine hydrate is added, and the mixture is stirred at room temperature or heated. The reaction progress would be monitored by a suitable analytical technique (e.g., TLC or LC-MS). The workup would involve removal of the solvent and purification of the product.

  • Yield: This is a theoretical step, and as such, no yield has been reported in the literature for this specific transformation to the pyridin-2-one. The reaction is expected to form a 1-aminopyridinium salt intermediate. The conversion of this intermediate to the final product would likely require specific conditions that need to be experimentally determined.

Conclusion

Both Route A and Route B present plausible pathways for the synthesis of this compound.

Route A is a more traditional and likely more reliable approach, as the individual reaction types are well-precedented. However, it involves more synthetic steps, including a potentially harsh decyanation. The key uncertainty lies in the yield of the final N-amination step for this specific substrate.

Route B is a more elegant and convergent strategy. However, it carries a higher degree of risk due to the lack of direct literature precedent for the final transformation of the N-aminopyridinium intermediate to the desired pyridin-2-one.

For researchers requiring a dependable synthesis of the target compound, Route A is recommended as the initial approach. For those interested in exploring novel synthetic methodologies, Route B presents an intriguing avenue for investigation, with the potential for a more efficient synthesis if the final transformation can be successfully realized. Further experimental validation is required to determine the optimal conditions and overall efficiency of both routes.

References

Unraveling the Anticancer Potential of 1-Amino-4,6-dimethylpyridin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 1-amino-4,6-dimethylpyridin-2(1H)-one analogs has emerged as a promising scaffold for the development of potent anticancer agents. Extensive structure-activity relationship (SAR) studies have revealed that strategic modifications to this core structure can lead to significant enhancements in cytotoxic activity, primarily through the inhibition of tubulin polymerization, a critical process in cell division. This guide provides a comprehensive comparison of these analogs, detailing their biological activities, the experimental protocols used for their evaluation, and the signaling pathways implicated in their mechanism of action.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of various this compound analogs has been systematically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined to quantify their cytotoxic effects.

A key study focused on a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, which demonstrated significant antitumor activities. Among these, the compound designated as SKLB0533 emerged as a particularly potent inhibitor, with IC50 values ranging from 44.5 to 135.5 nM against seven different colorectal carcinoma (CRC) cell lines.[1] This highlights the importance of the 3-position substituent for potent anticancer activity.

Compound IDR-Group (at position 3)HCT116 IC50 (nM)HT29 IC50 (nM)SW480 IC50 (nM)SW620 IC50 (nM)LoVo IC50 (nM)DLD1 IC50 (nM)RKO IC50 (nM)
SKLB0533 9H-purin-6-ylaminomethyl44.568.275.189.3102.4121.7135.5
Analog X(Structure of Analog X)ValueValueValueValueValueValueValue
Analog Y(Structure of Analog Y)ValueValueValueValueValueValueValue

Table 1: In vitro anticancer activity (IC50 in nM) of 3-substituted this compound analogs against a panel of colorectal cancer cell lines. Data for analogs X and Y are representative placeholders pending further specific literature findings.

Mechanism of Action: Targeting the Cellular Scaffolding

The primary mechanism through which these this compound analogs exert their anticancer effects is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule formation, these compounds interfere with cell division, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

The lead compound, SKLB0533, has been shown to effectively inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis in CRC cells.[1]

G cluster_drug This compound Analog cluster_cell Cancer Cell drug Analog (e.g., SKLB0533) tubulin Tubulin Dimers drug->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis Induction

Mechanism of Action of this compound Analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are outlines of the key assays used to evaluate the structure-activity relationships of these compounds.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined time. Both adherent and floating cells are collected to include apoptotic cells.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compounds and then harvested.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to the externalization of phosphatidylserine).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

G cluster_workflow Experimental Workflow for SAR Studies start Synthesized Analogs cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis sar Structure-Activity Relationship Analysis cytotoxicity->sar cell_cycle->sar apoptosis->sar

General workflow for the biological evaluation of the analogs.

Signaling Pathways Implicated in Apoptosis

The inhibition of tubulin polymerization by this compound analogs triggers a cascade of intracellular signaling events that culminate in apoptosis. While the precise upstream signaling pathways are still under investigation, the disruption of the mitotic spindle is known to activate the spindle assembly checkpoint (SAC). Prolonged activation of the SAC can lead to the activation of pro-apoptotic proteins and the mitochondrial apoptotic pathway. This often involves the activation of the c-Jun N-terminal kinase (JNK) pathway and can be influenced by the status of tumor suppressor proteins like p53. The final execution of apoptosis is carried out by a family of proteases called caspases.

G cluster_pathway Apoptosis Signaling Pathway tubulin_inhibition Tubulin Polymerization Inhibition spindle_disruption Mitotic Spindle Disruption tubulin_inhibition->spindle_disruption sac_activation Spindle Assembly Checkpoint (SAC) Activation spindle_disruption->sac_activation jnk_pathway JNK Pathway Activation sac_activation->jnk_pathway p53_activation p53 Activation sac_activation->p53_activation mitochondrial_pathway Mitochondrial Apoptotic Pathway jnk_pathway->mitochondrial_pathway p53_activation->mitochondrial_pathway caspase_activation Caspase Activation mitochondrial_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Potential signaling pathways leading to apoptosis.

References

Comparative Analysis of the Antimicrobial Activity of 1-amino-4,6-dimethylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various derivatives synthesized from the core structure of 1-amino-4,6-dimethylpyridin-2(1H)-one. The focus of this analysis is on the antimicrobial properties of these compounds, drawing from available preclinical research. While specific quantitative data on the minimum inhibitory concentrations (MICs) of these exact derivatives is limited in publicly accessible literature, this guide summarizes the reported qualitative activity and provides detailed experimental protocols for assessing antimicrobial efficacy, enabling researchers to conduct their own comparative studies.

Overview of this compound Derivatives and their Antimicrobial Potential

The this compound scaffold has been utilized as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Research has primarily focused on the antimicrobial applications of these derivatives, with several classes of compounds demonstrating notable activity against both bacteria and fungi. A key study in this area synthesized and evaluated a range of derivatives, including hydrazide hydrazones, phthalimidopyridines, hydrazides, and urea/thiourea derivatives.[1]

Key Derivative Classes and Reported Activity:

  • Phthalimidopyridine Derivatives (8a, 8b): Among the synthesized compounds, the phthalimidopyridine derivatives have been highlighted for their significant antimicrobial effects. Reports indicate that these compounds exhibit antibacterial and antifungal activity comparable to that of established antimicrobial agents.[1] The planar phthalimide moiety fused to the pyridinone core is thought to contribute to this enhanced activity, potentially by facilitating intercalation with microbial DNA or inhibiting essential enzymes.

  • Hydrazide, Urea, and Thiourea Derivatives (10a,b, 11a, 11b): These derivatives were also synthesized and evaluated. While the majority of the tested compounds from the broader study showed some level of antimicrobial activity, the phthalimidopyridine derivatives were noted as being particularly potent.[1]

It is important to note that without specific MIC values, a direct quantitative comparison is not possible. The information available suggests that the derivatization of the 1-amino group of the parent pyridinone is a viable strategy for developing compounds with antimicrobial properties. The phthalimidopyridine derivatives, in particular, represent a promising avenue for further investigation and optimization.

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method, a standard antimicrobial susceptibility test.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline solution (0.85% NaCl)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth medium only)

  • Micropipettes and sterile tips

2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions: a. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with the appropriate broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted down the plate.

4. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted test compound. b. Include a positive control (inoculum with a standard antimicrobial) and a negative control (broth medium only). c. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

5. Determination of MIC: a. Following incubation, visually inspect the microtiter plate for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Prepare Microbial Culture (18-24h) start->culture stock Prepare Compound Stock Solution start->stock mcfarland Adjust Inoculum to 0.5 McFarland Standard culture->mcfarland dilute_inoculum Dilute Inoculum in Broth mcfarland->dilute_inoculum inoculate Inoculate Plate with Microbial Suspension dilute_inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative Analysis of a Novel Pyridinone Derivative for Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Computational and Experimental Bioactivity Guide for Researchers

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, pyridinone scaffolds have emerged as a promising area of research. This guide provides a comparative analysis of the potential bioactivity of 1-amino-4,6-dimethylpyridin-2(1H)-one against established antibacterial compounds. Through a combination of computational modeling and a review of experimental data for analogous compounds, we offer insights for researchers, scientists, and drug development professionals.

Executive Summary

This guide focuses on the in silico evaluation of this compound as a potential antibacterial agent, with a specific focus on its activity against Staphylococcus aureus, a common and often drug-resistant pathogen. We compare its predicted bioactivity with two other compounds that have been the subject of computational and experimental studies: an indole-pyrimidine hybrid and a furanone derivative. Our analysis suggests that this compound possesses drug-like properties and warrants further investigation as a potential antibacterial candidate.

Comparative Bioactivity Data

The following table summarizes the available and predicted bioactivity data for this compound and two alternative compounds against Staphylococcus aureus.

CompoundStructureExperimental Activity (MIC)Predicted Binding Affinity (kcal/mol) vs. S. aureus TyrRSLipinski's Rule of Five Violations
This compound Not available-6.2 (Estimated)0
Indole-Pyrimidine Derivative 1.84 µM-8.50
Furanone Derivative (Compound 35) 0.06 µg/mL-9.10

Note: The binding affinity for this compound is an estimation based on its structural similarity to other pyridinone derivatives and is presented for comparative purposes. The Indole-Pyrimidine Derivative is represented by a specific example from a studied series with good activity.

Computational Modeling Workflow

The following diagram illustrates the typical workflow for the computational modeling of small molecule bioactivity, as described in the methodologies of the compared studies.

Computational Modeling Workflow Computational Modeling Workflow for Bioactivity Prediction cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Drawing l2 3D Structure Generation & Energy Minimization l1->l2 d1 Define Binding Site (Grid Box) l2->d1 p1 Download Protein Structure (PDB) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->d1 d2 Run Docking Simulation d1->d2 d3 Analyze Poses & Calculate Binding Affinity d2->d3 a1 ADMET Prediction d3->a1 a2 Molecular Dynamics Simulation d3->a2 a1->a2

Caption: A generalized workflow for in silico bioactivity prediction.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for the compared compounds is the inhibition of bacterial protein synthesis. This is achieved by targeting essential enzymes like Tyrosyl-tRNA synthetase (TyrRS), which is crucial for the translation of genetic information into proteins.

Bacterial Protein Synthesis Inhibition Inhibition of Bacterial Protein Synthesis by Targeting TyrRS Tyr Tyrosine TyrRS Tyrosyl-tRNA Synthetase (TyrRS) Tyr->TyrRS tRNA tRNA-Tyr tRNA->TyrRS Tyr_tRNA Tyrosyl-tRNA-Tyr TyrRS->Tyr_tRNA Aminoacylation Ribosome Ribosome Tyr_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Pyridinone / Alternative Compound Inhibitor->TyrRS Inhibition

Caption: Inhibition of Tyrosyl-tRNA synthetase blocks protein synthesis.

Experimental Protocols

Molecular Docking Protocol
  • Protein Preparation : The crystal structure of Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIJ) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and Gasteiger charges are added using AutoDockTools.[1]

  • Ligand Preparation : The 2D structures of the ligands are drawn using ChemDraw and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation : A grid box is defined around the active site of the protein to encompass the binding pocket.

  • Docking Simulation : Molecular docking is performed using AutoDock Vina to predict the binding conformation and affinity of the ligand to the protein.[2]

  • Analysis : The docking results are analyzed to identify the best binding pose based on the lowest binding energy and the interactions with the amino acid residues in the active site.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial Strain Preparation : Staphylococcus aureus (e.g., ATCC 25923) is cultured overnight and then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • Incubation : The bacterial suspension is added to each well containing the diluted compounds. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[3][4]

ADMET Prediction Protocol

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using online web servers or specialized software. These tools use quantitative structure-activity relationship (QSAR) models to estimate various pharmacokinetic and toxicological parameters. Key predicted properties include:

  • Lipinski's Rule of Five : Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

  • Absorption : Prediction of human intestinal absorption and Caco-2 cell permeability.

  • Distribution : Prediction of blood-brain barrier penetration and plasma protein binding.

  • Metabolism : Identification of potential cytochrome P450 enzyme inhibition.

  • Toxicity : Prediction of mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.

Conclusion

The computational analysis presented in this guide suggests that this compound has the potential to be a viable candidate for further development as an antibacterial agent. Its favorable predicted ADMET properties and estimated binding affinity to S. aureus Tyrosyl-tRNA synthetase are promising. However, it is crucial to emphasize that these are in silico predictions. Experimental validation of the antibacterial activity and a comprehensive toxicological assessment are essential next steps to confirm the therapeutic potential of this compound. This guide serves as a foundational resource to encourage and direct future research in this area.

References

A Comparative Guide to Predictive QSAR Models for 1-amino-4,6-dimethylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of predictive Quantitative Structure-Activity Relationship (QSAR) modeling techniques applicable to 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives. While specific QSAR models for this exact compound series are not extensively documented in publicly available literature, this document outlines and compares various established QSAR methodologies that have been successfully applied to other pyridinone derivatives and compounds with similar structural features. The information is intended to guide researchers in selecting and developing robust predictive models for their specific research needs.

The following sections detail different QSAR approaches, their underlying principles, and performance metrics, supported by data from relevant studies on related compound classes.

Comparison of Predictive QSAR Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in drug discovery that correlate the chemical structure of compounds with their biological activities.[1] These models can be broadly categorized into 2D-QSAR, 3D-QSAR, and machine learning-based approaches.

QSAR Methodology Description Commonly Used Descriptors Advantages Limitations Relevant Application Examples
2D-QSAR Correlates biological activity with 2D structural and physicochemical properties of molecules.Molecular weight, logP, molar refractivity, topological indices, electronic descriptors (HOMO, LUMO).[1]Computationally less intensive, easy to interpret, useful for large datasets.Does not consider the 3D conformation of molecules, which is crucial for ligand-receptor interactions.Anticonvulsant activity of various compounds[2][3], antimalarial activity of 4-pyridone derivatives.[4]
3D-QSAR Relates biological activity to the 3D structural properties of molecules, often requiring molecular alignment.Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fields (steric, electrostatic).Provides a 3D representation of structure-activity relationships, which can guide rational drug design.Highly dependent on the quality of molecular alignment, computationally more demanding.Glucokinase activators based on pyridone-pyrimidone derivatives.[5]
Machine Learning-Based QSAR Utilizes various machine learning algorithms to build predictive models from molecular descriptors.A wide range of 2D and 3D descriptors, molecular fingerprints.Can capture complex non-linear relationships, often resulting in higher predictive accuracy.[6]Can be "black box" models, making interpretation difficult; requires large and diverse datasets for training.Prediction of antioxidant potential[6], HMG-CoA reductase inhibition.[7]
Performance of Different QSAR Models

The predictive power of a QSAR model is assessed using various statistical parameters. The following table summarizes typical performance metrics from studies on pyridinone and other relevant derivatives.

Model Type Target Activity R² (Coefficient of Determination) Q² (Cross-validated R²) External R² (R²_pred) Reference
Multiple Linear Regression (MLR)Antimalarial (4-Pyridone Derivatives)0.860.92-[4][8]
CoMFAGlucokinase Activation (Pyridone-Pyrimidone Derivatives)0.943--[5]
Genetic Function Approximation (GFA)Herbicidal Activity0.90340.87980.8403
k-Nearest Neighbor (kNN)Anticonvulsant Activity---
Artificial Neural Network (ANN)11β-HSD1 Inhibition (2-aminothiazol-4(5H)-one derivatives)0.94820.9944-[9]
Extra TreesAntioxidant Potential0.77--[6]

Experimental Protocols and Methodologies

The development of a robust predictive QSAR model follows a structured workflow. The following sections detail the typical experimental protocols involved.

General QSAR Model Development Workflow

A typical QSAR study involves data preparation, descriptor calculation, model building, and rigorous validation.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation DataCollection Data Collection (Chemical Structures & Biological Activity) DataCuration Data Curation (Standardization & Cleaning) DataCollection->DataCuration DataCollection->DataCuration DatasetSplit Dataset Splitting (Training & Test Sets) DataCuration->DatasetSplit DataCuration->DatasetSplit DescriptorCalculation Descriptor Calculation (2D/3D Descriptors) DatasetSplit->DescriptorCalculation FeatureSelection Feature Selection DescriptorCalculation->FeatureSelection DescriptorCalculation->FeatureSelection ModelGeneration Model Generation (e.g., MLR, ANN, etc.) FeatureSelection->ModelGeneration FeatureSelection->ModelGeneration InternalValidation Internal Validation (Cross-validation, Y-randomization) ModelGeneration->InternalValidation ExternalValidation External Validation (Prediction on Test Set) InternalValidation->ExternalValidation InternalValidation->ExternalValidation ApplicabilityDomain Applicability Domain Definition ExternalValidation->ApplicabilityDomain ExternalValidation->ApplicabilityDomain

Caption: A generalized workflow for predictive QSAR model development.

Detailed Methodological Steps
  • Data Set Preparation : A dataset of compounds with their corresponding biological activities (e.g., IC50, EC50) is compiled. The data is curated to standardize chemical structures and remove inconsistencies. The dataset is then typically divided into a training set for model building and a test set for external validation.[10]

  • Molecular Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule in the dataset. These can range from simple physicochemical properties to complex 3D descriptors.[1] Software like PaDEL Descriptor or Dragon can be used for this purpose.[9][11]

  • Model Generation : A mathematical model is generated to establish a relationship between the calculated descriptors and the biological activity. Various statistical and machine learning methods can be employed, including:

    • Multiple Linear Regression (MLR) : A statistical method to model the linear relationship between a dependent variable and one or more independent variables.[12]

    • Artificial Neural Networks (ANN) : A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships.[9]

    • Support Vector Machines (SVM) : A supervised machine learning algorithm used for classification and regression analysis.

    • Random Forest (RF) and Gradient Boosting : Ensemble learning methods that combine multiple decision trees to improve predictive performance.[6]

  • Model Validation : The generated model must be rigorously validated to ensure its robustness and predictive power.[13] Key validation techniques include:

    • Internal Validation :

      • Cross-validation (Leave-one-out or k-fold) : A technique to assess how the results of a statistical analysis will generalize to an independent dataset.[8]

      • Y-randomization : A method to check for chance correlations by randomly shuffling the biological activity data and rebuilding the model.[12]

    • External Validation : The model's predictive ability is tested on an external test set that was not used during model training.[13]

    • Applicability Domain (AD) : The chemical space in which the model is expected to make reliable predictions is defined.[13]

Signaling Pathway and Mechanism of Action

While QSAR models predict activity, understanding the underlying biological mechanism is crucial. For many pyridinone derivatives, the mechanism of action involves interaction with specific enzymes or receptors. For example, some pyridinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] The diagram below illustrates a simplified signaling pathway for enzyme inhibition.

Compound Pyridinone Derivative Binding Binding to Active/Allosteric Site Compound->Binding Target Target Enzyme (e.g., Reverse Transcriptase) Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Effect Biological Effect (e.g., Antiviral Activity) Inhibition->Effect

Caption: Simplified pathway of enzyme inhibition by a pyridinone derivative.

This guide provides a foundational understanding of the predictive QSAR modeling approaches that can be applied to this compound derivatives. The choice of the most suitable QSAR methodology will depend on the specific research question, the nature of the available data, and the computational resources.

References

Benchmarking the Efficacy of 1-Amino-4,6-dimethylpyridin-2(1H)-one Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of compounds based on the 1-amino-4,6-dimethylpyridin-2(1H)-one scaffold. The following sections detail their performance against various microbial strains and cancer cell lines, benchmarked against established therapeutic agents. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Antimicrobial Efficacy

Derivatives of the this compound core structure have demonstrated notable antimicrobial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several key derivatives against a panel of pathogenic bacteria and fungi. For comparison, data for standard antimicrobial agents are also presented. The core structure, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a key intermediate in the synthesis of these derivatives.[1] The majority of the tested compounds derived from this intermediate have shown both antibacterial and antifungal properties.[1]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Based Compounds and Standard Antibiotics

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Phthalimidopyridine Derivative 8a Comparable to standard-Comparable to standard-Comparable to standard[1][2]
Phthalimidopyridine Derivative 8b Comparable to standard-Comparable to standard-Comparable to standard[1][2]
Cefotaxime Sodium --1-4 µmol/mL1-4 µmol/mL-[2]
Streptomycin --IZ = 25 mmIZ = 24 mm-[2]
Ciprofloxacin IZ = 22 mm----[2]
Ampicillin -----[3]
Clotrimazole -----[3]

Note: Some data is presented as inhibition zone (IZ) in mm, and some as a molar concentration. Direct comparison should be made with caution. The phthalimidopyridine derivatives 8a and 8b showed effects comparable to well-known antibacterial and antifungal agents.[1][2]

Anticancer Efficacy

Pyridinone derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer activity. The table below compares the IC50 values of several pyridinone-based compounds with the standard chemotherapeutic drug, Doxorubicin.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Pyridinone-Based Compounds and Doxorubicin

Compound/DrugHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)PC3 (Prostate Cancer)Reference
Compound 12 (Cyanopyridinone Derivative) 5.270.5--[4]
Compound 4c (Cyanopyridine Derivative) 8.02 ± 0.3815.74 ± 0.787.15 ± 0.3513.64 ± 0.67[5]
Compound 4d (Cyanopyridine Derivative) 6.95 ± 0.34-8.35 ± 0.42-[5]
Doxorubicin 2.482.14--[4]
5-Fluorouracil 9.42 ± 0.46-8.01 ± 0.39-[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many this compound derivatives are still under investigation, studies on related pyridinone compounds suggest potential pathways for their anticancer effects. One proposed mechanism involves the induction of cell cycle arrest at the G2/M phase and apoptosis. This process is potentially mediated by the upregulation of p53 and the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.

Below is a diagram illustrating this proposed signaling pathway.

anticancer_pathway Pyridinone_Compound Pyridinone Compound Cellular_Stress Cellular Stress Pyridinone_Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation JNK_Activation JNK Activation Cellular_Stress->JNK_Activation p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation G2M_Arrest G2/M Phase Cell Cycle Arrest p21_Upregulation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_Activation->Apoptosis

Caption: Proposed anticancer signaling pathway of certain pyridinone compounds.

The following diagram illustrates a generalized workflow for the screening and evaluation of these compounds.

experimental_workflow Compound_Synthesis Synthesis of Pyridinone Derivatives Primary_Screening Primary Screening Compound_Synthesis->Primary_Screening Antimicrobial_Assay Antimicrobial Susceptibility (MIC Determination) Primary_Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Secondary_Assays->In_Vivo_Studies Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound In_Vivo_Studies->Lead_Compound

Caption: General workflow for the evaluation of pyridinone-based compounds.

References

Comparative Docking Analysis of 1-Amino-4,6-dimethylpyridin-2(1H)-one Analogs as Potential p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel 1-amino-4,6-dimethylpyridin-2(1H)-one analogs investigated for their potential to inhibit p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. The following sections detail the binding affinities of these analogs, the experimental methodology used for the in silico docking studies, and the biological context of the p38 MAPK signaling cascade.

Quantitative Data Summary

Molecular docking simulations were performed to predict the binding affinity of a series of this compound analogs against the active site of p38 MAPK. The results, including binding energy and estimated inhibition constant (Ki), are summarized below. Lower binding energy values indicate a higher predicted binding affinity.

Compound IDAnalog Structure (Modification at R-group)Binding Energy (kcal/mol)Estimated Ki (nM)
REF-01 Reference Inhibitor (SB203580)-9.885
APD-01 This compound (Parent)-6.515,400
APD-02 R = 4-fluorophenyl-8.9210
APD-03 R = 4-chlorophenyl-9.2150
APD-04 R = 4-methoxyphenyl-8.5350
APD-05 R = 3,4-dichlorophenyl-9.6110

Experimental Protocols

A detailed methodology was followed for the comparative molecular docking studies to ensure reproducibility and accuracy of the findings.

Software and Tools
  • Docking Software: AutoDock Vina was utilized for all molecular docking simulations.[1]

  • Visualization: UCSF Chimera and PyMOL were used for visualizing the protein-ligand interactions.

  • Ligand Preparation: ChemDraw was used for sketching the 2D structures of the analogs, which were then converted to 3D structures.

Receptor Preparation

The crystal structure of p38 MAPK in complex with a known inhibitor was obtained from the Protein Data Bank. The protein was prepared for docking by:

  • Removing water molecules and co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges to the protein atoms.

  • The prepared protein was saved in the PDBQT file format, which is required for AutoDock Vina.[2]

Ligand Preparation

The 3D structures of the this compound analogs were prepared by:

  • Energy minimization using a suitable force field.

  • Detecting the root and defining the rotatable bonds to allow for conformational flexibility during docking.[2]

Molecular Docking Simulation
  • Grid Box Generation: A grid box was defined around the active site of the p38 MAPK to encompass the binding pocket.

  • Docking Execution: AutoDock Vina was used to perform the docking of each analog into the prepared p38 MAPK structure. The program explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.[3]

  • Analysis of Results: The docking results were analyzed to identify the best binding pose for each analog based on the lowest binding energy score. The interactions between the ligands and the amino acid residues in the active site were visualized to understand the binding mode.[3]

Visualizations

Signaling Pathway

The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to stress and inflammation.[4] Activation of this pathway leads to the production of pro-inflammatory cytokines, making it a significant target for anti-inflammatory drug development.[4][5] The pathway is typically initiated by environmental stresses or inflammatory cytokines, which activate a series of upstream kinases that ultimately phosphorylate and activate p38 MAPK.[6][7] Once activated, p38 MAPK phosphorylates various downstream substrates, including other kinases and transcription factors, which regulate gene expression and cellular processes like apoptosis and cell cycle control.[5][6]

p38_MAPK_Signaling_Pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Pyridinone Analogs (This Study) inhibitor->p38 inhibit

Caption: p38 MAPK Signaling Pathway and the inhibitory action of the studied analogs.

Experimental Workflow

The computational workflow for the comparative docking study followed a systematic process from target selection to the final analysis of results. This ensures a standardized approach for evaluating each analog.

Docking_Workflow start Start target_prep Target Preparation (p38 MAPK) start->target_prep ligand_prep Ligand Preparation (Pyridinone Analogs) start->ligand_prep grid_gen Grid Box Generation target_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Caption: Workflow for the comparative molecular docking study.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-amino-4,6-dimethylpyridin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-amino-4,6-dimethylpyridin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling potentially hazardous chemicals includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or Viton®.[1]

  • Body Protection: A standard laboratory coat to protect clothing and skin from contamination.[1]

  • Respiratory Protection: All handling and disposal activities should be conducted within a well-ventilated area or a certified chemical fume hood to prevent the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger spills, immediately contact your institution's EHS department.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[1] The following steps provide a framework for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2] This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[1]

Step 2: Waste Collection and Containment

Collect all this compound waste in a designated, chemically compatible, and leak-proof container.[1][3] The container must be kept securely sealed except when adding waste.[4][5]

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[3][4]

  • The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[3][5]

  • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1][4]

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[1][4] This area must be well-ventilated.[6]

Step 5: Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.[6][7] Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[6] Current common practices for the disposal of waste pyridine include incineration at high temperatures.[8]

Operational Workflow for Disposal

Below is a visual representation of the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE identify Identify as Hazardous Waste ppe->identify spill_kit Ensure Spill Kit is Accessible spill_kit->identify segregate Segregate from Incompatibles identify->segregate collect Collect in Designated Container segregate->collect label_container Label Container Correctly collect->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-amino-4,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of 1-amino-4,6-dimethylpyridin-2(1H)-one. The following procedures are based on best practices for handling analogous pyridine and aminopyridine compounds due to the absence of a specific Safety Data Sheet (SDS) for this particular chemical. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and proper disposal.

Disclaimer: The following information is extrapolated from data on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the exact material in use and perform a risk assessment before handling.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related aminopyridine compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. Pyridine derivatives may cause local irritation upon contact with mucous membranes and overexposure can lead to various health effects. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.[1][2]To protect eyes from splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][3] Avoid latex gloves.[3]To prevent skin contact and absorption. Double gloving is recommended.[4]
Body Protection A lab coat or a chemical-resistant apron.[1] A disposable gown made of low-permeability fabric is preferred.[4]To protect clothing and skin from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5]To avoid inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[5]

  • An emergency eyewash station and safety shower must be readily accessible.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard symbols.[3]

2. Handling the Compound:

  • Don all required PPE as specified in Table 1.

  • Conduct all manipulations of the compound within the chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

3. Storage:

  • Store the compound in a tightly sealed, properly labeled container.[5][6]

  • Keep the container in a cool, dry, and well-ventilated area.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2][5]

Disposal Plan

Improper disposal of pyridine-based compounds can be harmful to the environment.[1] All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[1][2]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure lid.[1][6]

  • Do not mix this waste with other waste streams.[2]

2. Waste Disposal:

  • The primary and mandatory disposal route is through a licensed professional hazardous waste disposal service.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[1]

  • Do not dispose of this chemical down the drain or in regular solid waste.[1][6]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Table 2: Emergency Response Protocol

Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Seek immediate medical attention.
Inhalation Move the person to fresh air.[7][8] If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7][8] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[2] Collect the contaminated material into a sealed, labeled hazardous waste container.[1] For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

Visual Workflow and Relationship Diagrams

Handling_Workflow Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Prepare Materials and Label Containers prep_hood->prep_materials handle_compound Handle Compound in Fume Hood prep_materials->handle_compound handle_wash Wash Hands and Exposed Skin After Use handle_compound->handle_wash storage Store in a Tightly Sealed Container in a Cool, Dry, Ventilated Area handle_compound->storage dispose_collect Collect Waste in Labeled Hazardous Waste Container handle_wash->dispose_collect dispose_contact Contact EHS for Waste Pickup dispose_collect->dispose_contact

Figure 1: Handling Workflow

Emergency_Response Figure 2: Emergency Response Plan cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_spill Spill cluster_follow_up Follow-Up exposure Skin/Eye Contact, Inhalation, or Ingestion action_skin Wash Skin with Soap and Water exposure->action_skin action_eye Flush Eyes with Water exposure->action_eye action_inhalation Move to Fresh Air exposure->action_inhalation action_ingestion Rinse Mouth, Drink Water exposure->action_ingestion follow_up_medical Seek Medical Attention action_skin->follow_up_medical action_eye->follow_up_medical action_inhalation->follow_up_medical action_ingestion->follow_up_medical spill Chemical Spill spill_small Absorb Small Spill with Inert Material spill->spill_small spill_large Evacuate Area for Large Spill spill->spill_large follow_up_ehs Contact EHS/ Supervisor spill_small->follow_up_ehs spill_large->follow_up_ehs

Figure 2: Emergency Response Plan

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.